Cyanidin 3-sophoroside chloride
説明
Structure
2D Structure
特性
CAS番号 |
38820-68-7 |
|---|---|
分子式 |
C27H31ClO16 |
分子量 |
647.0 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride |
InChI |
InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27+;/m1./s1 |
InChIキー |
SGNFWBVNFUISGD-XACLPQKHSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cyanidin 3-sophoroside chloride, a naturally occurring anthocyanin with significant potential for research and development. This document details its primary natural sources, presents quantitative data on its concentration, outlines experimental protocols for its extraction and analysis, and explores its biological activities and associated signaling pathways.
Natural Sources of this compound
This compound is predominantly found in a variety of pigmented fruits and flowers. The most significant and well-documented sources include red raspberries (Rubus idaeus) and sour cherries (Prunus cerasus). It is also present in other plants such as Hibiscus rosa-sinensis (shoe flower) and certain varieties of red cabbage (Brassica oleracea var. capitata f. rubra). In red raspberries, Cyanidin 3-sophoroside is one of the major anthocyanins, contributing to their characteristic color and antioxidant properties. Similarly, it is a notable, albeit not the most abundant, anthocyanin in sour cherries.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and extraction methods. The following table summarizes the available quantitative data for its concentration in prominent natural sources.
| Natural Source | Plant Part | Concentration of Cyanidin 3-Sophoroside | Reference(s) |
| Sour Cherry (Prunus cerasus) | Juice | 2.6 - 21.5 mg/L | [1] |
| Red Raspberry (Rubus idaeus) | Fruit | Characterized as a major anthocyanin |
Note: Quantitative data for Cyanidin 3-sophoroside in many sources is not as extensively reported as for other anthocyanins like Cyanidin 3-O-glucoside.
Experimental Protocols
Extraction and Purification of this compound
A general workflow for the extraction and purification of this compound from plant material involves initial solvent extraction followed by chromatographic purification.
3.1.1. Extraction
A widely used method for extracting anthocyanins, including Cyanidin 3-sophoroside, from plant material is solvent extraction.
-
Sample Preparation: The plant material (e.g., fresh or frozen berries) is homogenized or ground into a fine powder.
-
Extraction Solvent: A common solvent system is a mixture of methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanins in their flavylium (B80283) cation form.
-
Procedure:
-
The prepared plant material is macerated or sonicated in the acidified solvent.
-
The mixture is then centrifuged or filtered to separate the solid debris from the liquid extract.
-
The extraction process is often repeated multiple times to ensure maximum yield.
-
The solvent from the combined extracts is typically removed under reduced pressure using a rotary evaporator.
-
3.1.2. Purification
Column chromatography is a standard technique for purifying Cyanidin 3-sophoroside from the crude extract.
-
Solid Phase Extraction (SPE): C18 cartridges can be used for initial cleanup and concentration of anthocyanins from the extract.
-
Column Chromatography:
-
Amberlite XAD-7 Resin: This resin is effective for the separation of anthocyanins from other phenolic compounds and sugars.
-
Sephadex LH-20: This resin is commonly used for the fine purification of individual anthocyanins.
-
-
Elution: The anthocyanins are eluted from the column using a gradient of acidified ethanol or methanol. Fractions are collected and analyzed for the presence of Cyanidin 3-sophoroside.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is used.
-
Column: A C18 reversed-phase column is typically employed for the separation of anthocyanins.
-
Mobile Phase: A gradient elution is commonly used, consisting of two solvents:
-
Solvent A: Acidified water (e.g., with formic acid or trifluoroacetic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection:
-
PDA: Detection is performed in the visible range, typically around 520 nm, which is the maximum absorbance wavelength for cyanidin-based anthocyanins.
-
MS/MS: Mass spectrometry provides higher selectivity and sensitivity, allowing for unambiguous identification and quantification based on the mass-to-charge ratio (m/z) and fragmentation patterns of Cyanidin 3-sophoroside.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound.
Biological Activity and Signaling Pathways
While research on the specific signaling pathways of Cyanidin 3-sophoroside is not as extensive as for its more common counterpart, Cyanidin 3-O-glucoside, existing studies on raspberry extracts rich in this compound suggest its involvement in key cellular processes. The biological activities are largely attributed to its potent antioxidant and anti-inflammatory properties.
Anti-inflammatory Effects
Raspberry extracts containing Cyanidin 3-sophoroside have been shown to regulate various inflammatory signaling pathways. These pathways are crucial in the cellular response to inflammation, and their modulation can have significant therapeutic implications.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Raspberry polyphenols have been shown to inhibit this pathway.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Inhibition of this pathway by raspberry extracts leads to a reduction in the production of pro-inflammatory cytokines.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and proliferation. Modulation of this pathway has been observed with raspberry extracts.
Inhibition of ABCB1 Transporter
A study investigating the synergistic effects of quercetin (B1663063) and Cyanidin 3-sophoroside demonstrated a significant inhibitory effect on the ABCB1 (P-glycoprotein) transporter.[2] ABCB1 is a membrane protein that plays a crucial role in multidrug resistance in cancer cells by actively pumping chemotherapeutic agents out of the cell. The inhibition of this transporter by Cyanidin 3-sophoroside, particularly in combination with other flavonoids, suggests a potential application in overcoming multidrug resistance in cancer therapy.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the study of this compound from its natural source to the analysis of its biological activity.
Conclusion
This compound is a promising natural compound with demonstrated antioxidant and anti-inflammatory properties. Its presence in common fruits like red raspberries and sour cherries makes it an accessible target for further research. While detailed studies on its specific signaling pathways are still emerging, preliminary evidence suggests its potential in modulating key cellular processes related to inflammation and drug resistance. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, quantify, and investigate the biological activities of this intriguing anthocyanin. Further studies are warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.
References
An In-depth Technical Guide to the Biosynthesis Pathway of Cyanidin 3-sophoroside chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of cyanidin (B77932) 3-sophoroside chloride, a significant anthocyanin with potential applications in research and drug development. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols, and provides a visual representation of the pathway.
Introduction
Cyanidin 3-sophoroside chloride is a diglycosylated anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Beyond their vibrant hues, anthocyanins are of significant interest due to their antioxidant properties and potential health benefits. Understanding the biosynthesis of these complex molecules is crucial for their targeted production and for harnessing their therapeutic potential. This guide focuses on the intricate enzymatic cascade that leads to the formation of this compound, starting from the general phenylpropanoid pathway.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be broadly divided into three main stages:
-
The General Phenylpropanoid Pathway: This foundational pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for all flavonoids.
-
The Anthocyanin Biosynthesis Pathway: This branch of the flavonoid pathway transforms 4-coumaroyl-CoA into the unstable cyanidin aglycone.
-
Glycosylation Steps: A two-step glycosylation process attaches a sophorose moiety (two glucose units with a β-1,2 linkage) to the cyanidin core, forming the stable cyanidin 3-sophoroside. The chloride salt form is a common stable representation of this anthocyanin.
The complete pathway is a coordinated series of enzymatic reactions, each catalyzed by a specific enzyme.
Quantitative Data of Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that these parameters can vary depending on the plant species, isoenzyme, and experimental conditions.
Table 1: Enzymes of the General Phenylpropanoid Pathway
| Enzyme | Abbreviation | Substrate(s) | K_m_ | k_cat_ | Optimal pH | Optimal Temp. (°C) | Source Organism |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | 41 µM | - | 8.8 | 30 | Musa cavendishii[1] |
| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | 1-140 µM | - | 7.6 | 25 | Glycine max[2][3] |
| 4-Coumaroyl-CoA Ligase | 4CL | 4-Coumaric acid | 10.49 µM | - | 7.6-8.0 | 25-37 | Pinus taeda, Peucedanum praeruptorum[4][5] |
| Caffeic acid | ~4-10 µM | - | 7.6 | 25.5 | Pinus taeda[4] | ||
| Ferulic acid | ~4-10 µM | - | 7.6 | 25.5 | Pinus taeda[4] |
Table 2: Enzymes of the Anthocyanin Biosynthesis Pathway
| Enzyme | Abbreviation | Substrate(s) | K_m_ | k_cat_ | Optimal pH | Optimal Temp. (°C) | Source Organism |
| Chalcone (B49325) Synthase | CHS | p-Coumaroyl-CoA | - | - | 7.0-8.0 | 30 | Medicago sativa, Physcomitrella patens[6][7] |
| Malonyl-CoA | - | - | 7.0-8.0 | 30 | Medicago sativa, Physcomitrella patens[6][7] | ||
| Chalcone Isomerase | CHI | Naringenin (B18129) chalcone | - | 8012 µM s⁻¹ (Vmax) | 7.5 | 30 | Panicum virgatum[8] |
| Flavanone 3-hydroxylase | F3H | (2S)-Naringenin | - | - | 8.5 | - | Petunia hybrida[9] |
| Flavonoid 3'-hydroxylase | F3'H | Naringenin | 0.12-2.5 µM | - | 6.5-6.75 | 25 | Malus × domestica[10] |
| Dihydrokaempferol | 0.12-2.5 µM | - | 6.5-6.75 | 25 | Malus × domestica[10] | ||
| Dihydroflavonol 4-reductase | DFR | Dihydroquercetin (DHQ) | 41.80 µM | - | 6.5 | 30 | Vitis vinifera[11][12] |
| Dihydrokaempferol (DHK) | 145.10 µM | - | 6.5 | 30 | Vitis vinifera[12] | ||
| Dihydromyricetin (DHM) | 58.44 µM | - | 6.5 | 30 | Vitis vinifera[12] | ||
| Anthocyanidin Synthase / Leucoanthocyanidin Dioxygenase | ANS / LDOX | Leucocyanidin (B1674801) | - | - | - | - | - |
Table 3: Glycosyltransferases
| Enzyme | Abbreviation | Substrate(s) | K_m_ | k_cat_ | Optimal pH | Optimal Temp. (°C) | Source Organism |
| UDP-glucose:flavonoid 3-O-glucosyltransferase | UFGT / 3GT | Cyanidin | - | - | 7.5 | 30 | Vitis vinifera[7] |
| UDP-glucose | - | - | 7.5 | 30 | Vitis vinifera[7] | ||
| Anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase | 3GGT | Cyanidin 3-O-glucoside | - | - | 7.0 | 37 | Ipomoea batatas[13] |
| UDP-glucose | - | - | 7.0 | 37 | Ipomoea batatas[13] |
Experimental Protocols
This section provides detailed methodologies for the extraction and assay of key enzymes in the this compound biosynthesis pathway.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
Source: Adapted from Patel et al. (2017) and a protocol for tomato leaves.[12][14]
Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which can be quantified by measuring the increase in absorbance at 290 nm.
Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and 5 mM β-mercaptoethanol.
Extraction Protocol:
-
Homogenize 0.5 g of plant tissue in 4 mL of ice-cold borate (B1201080) buffer (pH 8.7).
-
Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
Assay Mixture (Final Volume: 2.5 mL):
-
0.2 mL of enzyme extract
-
1.3 mL of distilled water
-
1.0 mL of 0.1 M L-phenylalanine
Procedure:
-
Incubate the reaction mixture at 32°C for 30-60 minutes.
-
Stop the reaction by adding 0.5 mL of 1 M trichloroacetic acid (TCA).
-
Measure the absorbance of the mixture at 290 nm against a blank containing all components except the enzyme extract.
-
Enzyme activity is expressed as µmol of trans-cinnamic acid formed per gram of fresh weight per hour.
Cinnamate 4-hydroxylase (C4H) Activity Assay
Source: Adapted from Koopmann et al. (1999).[11]
Principle: C4H activity is determined by measuring the formation of radiolabeled p-coumaric acid from [3-¹⁴C]cinnamate.
Microsome Preparation:
-
Prepare microsomes from cultured plant cells or yeast cells expressing the C4H enzyme as described by Vetter et al. (1992).
Assay Mixture (Final Volume: 50 µL):
-
0.5 to 15 µg of microsomal protein
-
50 mM potassium phosphate (B84403) buffer (pH 7.0)
-
2 mM DTT
-
10 mM Glucose-6-phosphate
-
0.5 units of Glucose-6-phosphate dehydrogenase
-
20.8 µM [3-¹⁴C]cinnamate
Procedure:
-
Initiate the reaction by adding 0.5 mM NADPH.
-
Incubate at 30°C for 7.5 minutes.
-
Stop the reaction with 5 µL of 4 N HCl.
-
Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity of the p-coumaric acid spot/peak.
4-Coumaroyl-CoA Ligase (4CL) Activity Assay
Source: Adapted from Voo et al. (1995) and Hu et al. (2017).[4][5]
Principle: 4CL activity is monitored by the increase in absorbance at a specific wavelength due to the formation of the corresponding CoA thioester. For 4-coumaroyl-CoA, the absorbance is measured at 333 nm.
Assay Mixture (Final Volume: 200 µL):
-
50 mM NaH₂PO₄ buffer (pH 8.0)
-
300 mM NaCl
-
5 mM ATP
-
5 mM MgCl₂
-
3 µg of purified recombinant 4CL protein
-
0.3 mM 4-coumaric acid
Procedure:
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding 0.3 mM Coenzyme A (CoA).
-
Monitor the increase in absorbance at 333 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of 4-coumaroyl-CoA.
Chalcone Synthase (CHS) Activity Assay
Source: Adapted from Ghasemzadeh et al. (2016) and Ni et al. (2020).[13][15]
Principle: CHS catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. The product can be quantified by HPLC.
Extraction Protocol:
-
Homogenize 0.4 g of fresh tissue in 0.1 M borate buffer (pH 8.0) containing 40 mg of 2-mercaptoethanol (B42355) per 500 mL.
-
Add 0.1 g of Dowex 1x4 resin and stir.
-
Centrifuge and collect the supernatant.
Assay Mixture (Final Volume: 250 µL):
-
100 mM potassium phosphate buffer (pH 7.0)
-
50 µM p-coumaroyl-CoA
-
100 µM malonyl-CoA
-
20 µg of purified CHS protein
Procedure:
-
Incubate the reaction mixture for 50 minutes.
-
Stop the reaction and extract the product.
-
Analyze the product (naringenin, the isomerized form of naringenin chalcone) by HPLC, monitoring at approximately 288 nm.
Chalcone Isomerase (CHI) Activity Assay
Source: Adapted from Liu et al. (2019).[16]
Principle: CHI activity is measured by the conversion of naringenin chalcone to naringenin, which can be monitored by HPLC.
Assay Mixture (Final Volume: 50 µL):
-
50 mM potassium phosphate buffer (pH 7.5)
-
50 µM naringenin chalcone
-
10 µg of purified recombinant CHI protein
Procedure:
-
Incubate the mixture at 30°C for 5 minutes.
-
Stop the reaction and extract the products twice with 100 µL of ethyl acetate.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Analyze the supernatant for the formation of naringenin by HPLC.
Dihydroflavonol 4-reductase (DFR) Activity Assay
Source: Adapted from Petit et al. (2016).[11]
Principle: DFR activity is determined by monitoring the decrease in absorbance at 340 nm resulting from the consumption of NADPH.
Assay Mixture:
-
Potassium phosphate buffer (pH 6.5)
-
Dihydroquercetin (DHQ) as substrate
-
NADPH as a cofactor
Procedure:
-
Mix the buffer and DHQ in a cuvette.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) Assay
Source: General protocol based on available literature.[17]
Principle: ANS catalyzes the conversion of leucoanthocyanidins to the corresponding colored anthocyanidins. The product can be detected spectrophotometrically.
Assay Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Leucocyanidin as substrate
-
2-oxoglutarate, Fe(II), and ascorbate (B8700270) as cofactors
Procedure:
-
Combine the buffer, cofactors, and enzyme extract.
-
Initiate the reaction by adding the leucocyanidin substrate.
-
Incubate at a suitable temperature (e.g., 30°C).
-
Monitor the formation of cyanidin by measuring the absorbance at its λmax (around 530 nm).
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) and Anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase (3GGT) Assays
Source: Adapted from Ford et al. (1998) and Wang et al. (2018).[13]
Principle: The activity of these glycosyltransferases is determined by measuring the formation of the glycosylated product from the aglycone or monoglucoside and UDP-glucose. The products are typically analyzed by HPLC.
Assay Mixture (Final Volume: 100 µL):
-
100 mM phosphate buffer (pH 7.0 for 3GGT, adjust for UFGT)
-
0.6 mM acceptor substrate (cyanidin for UFGT, cyanidin 3-O-glucoside for 3GGT)
-
1 mM UDP-glucose
-
20 µL of crude enzyme extract or purified protein
Procedure:
-
Incubate the reaction mixture at 37°C for 2 hours (or a shorter time for initial rate kinetics).
-
Stop the reaction (e.g., by adding acid or by centrifugation).
-
Analyze the formation of the product (cyanidin 3-glucoside for UFGT, cyanidin 3-sophoroside for 3GGT) by HPLC, monitoring at approximately 520 nm.
Visualization of the Biosynthesis Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the this compound biosynthesis pathway and a general experimental workflow for enzyme characterization.
References
- 1. curresweb.com [curresweb.com]
- 2. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]
- 3. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 6. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylalanine Ammonia Lyase (PAL) Assay [bio-protocol.org]
- 13. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 17. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
"Cyanidin 3-sophoroside chloride chemical structure and properties"
An In-depth Technical Guide to Cyanidin (B77932) 3-sophoroside chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Cyanidin 3-sophoroside chloride. It includes detailed data, experimental protocols, and visualizations of relevant biological pathways and laboratory workflows to support research and development efforts.
Chemical Identity and Structure
This compound is a prominent member of the anthocyanin family, a class of water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits and flowers. Structurally, it consists of a cyanidin aglycone linked at the C3 position to a sophorose disaccharide (two glucose units linked β1→2). This glycosylation enhances its stability and water solubility compared to the aglycone.
While multiple CAS Numbers appear in literature and commercial listings, the most frequently cited are 38820-68-7 and 18376-31-3 [1].
IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride[2].
Physicochemical and Spectroscopic Properties
This compound is typically supplied as a dark red to purple crystalline solid or powder[3]. It is known to be soluble in polar solvents like water, DMSO, and pyridine, but has limited solubility in non-polar organic solvents[3][4]. Due to its anthocyanin structure, it is sensitive to heat and pH changes, degrading at temperatures above 40°C[3]. For long-term storage, it should be kept at -20°C in a dry, dark environment[3].
Table 1: Summary of Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₁ClO₁₆ | [2] |
| Molecular Weight | 646.98 g/mol | [2][4] |
| Appearance | Dark red/purple powder | [3] |
| Melting Point | Not Available (Often decomposes) | |
| Solubility | Soluble in DMSO, Pyridine, Water | [3][4] |
| Purity (Commercial) | >97% (HPLC) | [3] |
| Storage Conditions | -20°C, desiccated, protected from light | [3] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| UV-Vis (λmax) | ~520 nm (in acidic methanol (B129727)/ethanol) | [3] |
| ¹H NMR (600 MHz, CD₃OD) | δ (ppm): 8.82 (s, 1H), 7.70 (s, 2H), 6.80 (d, J=1.2 Hz, 1H), 6.58 (d, J=1.8 Hz, 1H), 5.42 (d, J=7.8 Hz, 1H), 4.62 (d, J=7.2 Hz, 1H), 3.92-3.95 (m, 1H), 3.84-3.86 (m, 1H), 3.65-3.73 (m, 3H), 3.50-3.53 (m, 2H), 3.43-3.46 (m, 1H), 3.20-3.23 (m, 1H), 3.08-3.11 (m, 1H), 2.88-2.92 (m, 1H) | [5] |
| ¹³C NMR (150 MHz, CD₃OD) | δ (ppm): 170.1, 164.1, 159.1, 157.4, 147.5, 145.5, 144.7, 135.2, 120.0, 113.0, 112.7, 106.1, 103.2, 101.5, 94.9, 82.5, 78.6, 77.9, 77.7, 75.8, 70.8, 70.6, 67.0, 62.2 | [5] |
| Mass Spectrometry | ESI-LC/MS/MS [M+]: 596.9 (MS), 302.9 (MS/MS) | [5] |
Biological Activity and Signaling Pathways
This compound exhibits potent antioxidant and anti-inflammatory properties[6]. It is a powerful scavenger of free radicals and has been investigated for its potential as a therapeutic agent in diseases linked to oxidative stress, such as cardiovascular conditions and cancer[6]. One of its notable enzymatic activities is the potent, non-competitive, and reversible inhibition of polyphenol oxidase (PPO), also known as tyrosinase, an enzyme involved in enzymatic browning and melanogenesis[3].
While direct studies on the signaling pathways modulated specifically by Cyanidin 3-sophoroside are limited, extensive research on raspberry extracts (where it is a major component) and the closely related Cyanidin-3-glucoside (C3G) provides strong evidence for its mechanism of action[6]. These compounds are known to regulate key inflammatory and cell survival pathways.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, analysis, and bioactivity assessment of this compound.
Protocol 1: Extraction and Purification from Plant Material
This protocol is adapted from methods for purifying anthocyanins from berries.
-
Homogenization and Extraction:
-
Homogenize 100 g of fresh or frozen plant material (e.g., raspberries) into a fine powder.
-
Add 500 mL of extraction solvent (Methanol:Water:HCl, 85:14:1, v/v/v) to the powder.
-
Sonicate the mixture for 30 minutes in an ice bath to prevent degradation.
-
Centrifuge the mixture at 10,000 rpm for 20 minutes at 4°C. Decant and save the supernatant.
-
Re-extract the pellet with an additional 300 mL of extraction solvent, sonicate, and centrifuge again.
-
Combine the supernatants and concentrate under vacuum using a rotary evaporator at <40°C until the organic solvent is removed.
-
-
Solid-Phase Purification:
-
Condition a macroporous resin column (e.g., Amberlite XAD-7) by washing with 95% ethanol (B145695) followed by deionized water.
-
Load the concentrated aqueous extract onto the column.
-
Wash the column with 3-5 column volumes of deionized water to remove sugars and organic acids.
-
Elute the anthocyanin fraction with 3-5 column volumes of acidified ethanol (0.1% HCl).
-
Concentrate the eluted fraction to dryness under vacuum.
-
-
Chromatographic Separation (Preparative HPLC):
-
Dissolve the dried extract in the mobile phase for injection.
-
Use a C18 stationary phase column.
-
Mobile Phase A: 5% Formic Acid in Water
-
Mobile Phase B: 100% Acetonitrile
-
Gradient: A linear gradient from 5% to 25% B over 40 minutes.
-
Detection: Monitor at 520 nm.
-
Collect the fraction corresponding to the retention time of Cyanidin 3-sophoroside standard.
-
Lyophilize the collected fraction to obtain the purified compound.
-
Protocol 2: Tyrosinase (Polyphenol Oxidase) Inhibition Assay
This colorimetric assay measures the inhibition of L-DOPA oxidation to dopachrome.
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 0.1 M, pH 6.8.
-
Mushroom Tyrosinase: 500 U/mL in phosphate buffer.
-
L-DOPA Substrate: 2.5 mM in phosphate buffer.
-
Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate):
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound dilution (or buffer for control, or a known inhibitor like kojic acid for positive control).
-
Add 20 µL of the tyrosinase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Calculation:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value by plotting % inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation:
-
DPPH Solution: 0.1 mM in methanol. The solution should have an absorbance of ~1.0 at 517 nm.
-
Test Compound: Prepare serial dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound dilution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of DPPH solution with methanol instead of the sample).
-
Determine the IC₅₀ value.
-
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. Cyanidin-3-O-Sophoroside Chloride(AS) | LGC Standards [lgcstandards.com]
- 3. biolink.no [biolink.no]
- 4. This compound - Analytical Standard at Best Price, High Purity Supplier in Mumbai [nacchemical.com]
- 5. rsc.org [rsc.org]
- 6. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
The Antioxidant Profile of Cyanidin 3-sophoroside chloride: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Cyanidin (B77932) 3-sophoroside chloride, a naturally occurring anthocyanin, is gaining significant attention within the scientific community for its potential health benefits, largely attributed to its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant activity of Cyanidin 3-sophoroside chloride, designed for researchers, scientists, and professionals in drug development. The guide synthesizes available data on its radical scavenging capabilities, outlines detailed experimental protocols for key antioxidant assays, and explores its potential involvement in cellular signaling pathways.
Core Antioxidant Activity: Radical Scavenging
This compound demonstrates its antioxidant effects primarily through the scavenging of free radicals and the inhibition of oxidative stress, thereby protecting cells from damage. This activity is crucial in various biochemical processes and may influence inflammatory pathways and cellular signaling. The core mechanism of action involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
One of the direct quantitative measures of its antioxidant activity is its reactivity with the superoxide (B77818) radical (O₂⁻). The rate constant for the reaction between Cyanidin 3-sophoroside and the superoxide radical has been estimated to be 2.2 x 10⁵ M⁻¹s⁻¹ at pH 7.0 .[1] This indicates a significant capacity to neutralize this particularly damaging ROS.
While specific quantitative data for the pure compound from common antioxidant assays such as DPPH, ABTS, and FRAP are not extensively available in the reviewed literature, studies on extracts rich in Cyanidin 3-sophoroside provide valuable insights into its potential efficacy. For instance, raspberry extracts, where Cyanidin-3-sophoroside is a major anthocyanin, have demonstrated potent antioxidant activity in various assays.[2]
Quantitative Data on Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of Cyanidin 3-sophoroside. It is important to note that data for the pure compound from standardized assays is limited, and further research is warranted.
| Assay Type | Analyte | Result | Reference |
| Superoxide Radical Scavenging | Cyanidin 3-sophoroside | 2.2 x 10⁵ M⁻¹s⁻¹ (rate constant) | [1] |
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research, this section provides detailed methodologies for the most common assays used to evaluate the antioxidant activity of anthocyanins like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction: Add a specific volume of the sample (or standard antioxidant, such as Trolox) to the DPPH solution. A typical ratio is 100 µL of sample to 2.9 mL of DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample and Standard Preparation: Prepare various dilutions of the this compound sample. A series of ferrous sulfate (B86663) (FeSO₄) solutions of known concentrations are prepared for the standard curve.
-
Reaction: Add a small volume of the sample or standard (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The FRAP value is calculated based on the standard curve of FeSO₄ and is typically expressed as mmol of Fe²⁺ equivalents per gram of sample.
Involvement in Cellular Signaling Pathways
Anthocyanins, including cyanidin glycosides, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes.[1] While direct evidence for this compound is still emerging, the activities of closely related compounds suggest potential mechanisms.
Nrf2/Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Caption: Postulated activation of the Nrf2/Keap1 pathway by this compound.
It is plausible that this compound, like other cyanidin derivatives, can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense system.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. The activation of NF-κB is often linked to oxidative stress. By scavenging ROS, antioxidants can inhibit the activation of NF-κB and the subsequent expression of pro-inflammatory genes.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
By reducing oxidative stress, this compound may indirectly inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.
Conclusion
This compound is a promising natural compound with significant antioxidant potential. While direct quantitative data from standardized assays on the pure compound are still needed, its demonstrated ability to scavenge superoxide radicals and the known antioxidant and signaling-modulating properties of related anthocyanins underscore its importance for further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.
Contact: [Insert Contact Information for Inquiries]
References
Unraveling the Anti-inflammatory Mechanisms of Cyanidin 3-Sophoroside Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide synthesizes the current scientific understanding of the anti-inflammatory mechanisms of cyanidin (B77932) and its glycosides. While the focus is on Cyanidin 3-sophoroside chloride, detailed mechanistic studies on this specific compound are limited. Therefore, this document extensively leverages data from the closely related and well-researched compounds, Cyanidin 3-O-glucoside (C3G) and Cyanidin chloride, as a strong predictive model for the biological activity of this compound.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Anthocyanins, a class of flavonoids found in pigmented fruits and vegetables, have garnered significant attention for their potent anti-inflammatory properties. Among these, this compound and its related compounds have emerged as promising candidates for therapeutic development. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of this compound, drawing upon the extensive research conducted on its close analogs. The primary mechanisms of action involve the potent inhibition of the NF-κB and MAPK signaling pathways, key regulators of the inflammatory response, and the modulation of oxidative stress through the activation of the Nrf2 pathway. This document serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades to facilitate further research and drug development in this area.
Core Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of cyanidin and its glycosides are multi-faceted, primarily targeting the core signaling pathways that orchestrate the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Cyanidin and its glycosides have been shown to potently inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators.[1][2][3][4]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation.[5] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes.
Studies on cyanidin and C3G have demonstrated their ability to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like LPS.[1][6] By inhibiting the activation of these key kinases, this compound likely reduces the production of pro-inflammatory cytokines and mediators.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from studies on cyanidin and its glycosides, demonstrating their potent anti-inflammatory activities. This data is primarily from studies on Cyanidin-3-O-glucoside (C3G) and serves as a reference for the expected potency of this compound.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Cyanidin Glycosides
| Compound | Cell Line | Stimulant | Mediator | Concentration | % Inhibition / IC50 | Reference |
| C3G | RAW 264.7 | LPS | NO | 10 µg/mL | ~40% | [7] |
| C3G | RAW 264.7 | LPS | PGE2 | 10 µg/mL | ~53% | [7] |
| C3G | THP-1 | LPS | TNF-α | 120 µg/mL | ~45% | [8] |
| C3G | THP-1 | LPS | IL-6 | 120 µg/mL | ~50% | [8] |
| C3G | THP-1 | LPS | IL-1β | 120 µg/mL | ~40% | [8] |
| C3G | Caco-2 | TNF-α | IL-6 Expression | 40 µM | Significant Reduction | [3] |
| C3G | Caco-2 | TNF-α | COX-2 Expression | 40 µM | Significant Reduction | [3] |
Table 2: In Vivo Anti-inflammatory Effects of Cyanidin Glycosides
| Compound | Animal Model | Inflammatory Insult | Dosage | Effect | Reference |
| C3G | BALB/c Mice | Carrageenan-induced air pouch | Not specified | ↓ Leukocyte number, TNF-α, PGE2 | [1] |
| C3G | Kunming Mice | LPS-induced acute lung injury | Pretreatment | ↓ TNF-α, IL-6, IL-1β in BALF | [9] |
| Anthocyanins | BALB/c Mice | OVA-induced asthma | 150 & 300 mg/kg | ↓ Th2 cytokines, pro-inflammatory cytokines, COX-2 | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using LPS and the subsequent evaluation of the anti-inflammatory effects of a test compound.[10][11][12][13][14]
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or test compound)
-
96-well and 6-well cell culture plates
-
Griess Reagent for Nitric Oxide (NO) determination
-
ELISA kits for TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates (for NO and viability assays) or 6-well plates (for protein extraction) at an appropriate density (e.g., 1-2 x 10^5 cells/mL) and allow them to adhere overnight.[10]
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement).[10][11]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for the measurement of NO, TNF-α, and IL-6.
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[15][16][17][18][19]
-
Cell Viability Assay: Assess the cytotoxicity of the test compound on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol outlines the steps for detecting the phosphorylation of p65 and the degradation of IκBα via Western blotting.[11][12][13][20][21][22][23]
Materials:
-
Treated and stimulated cells from the in vitro assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Separate the proteins by size by running the samples on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[20]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and/or a loading control like β-actin.
Conclusion and Future Directions
The available scientific evidence strongly supports the potent anti-inflammatory properties of this compound, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While much of the detailed mechanistic data is derived from studies on the closely related Cyanidin-3-O-glucoside, the structural similarities suggest a congruent mode of action.
For researchers and drug development professionals, this compound represents a compelling lead compound. Future research should focus on:
-
Direct Mechanistic Studies: Elucidating the precise molecular interactions of this compound with key signaling proteins in the NF-κB and MAPK pathways.
-
Comparative Efficacy: Conducting head-to-head studies comparing the anti-inflammatory potency of different cyanidin glycosides to understand the influence of the sugar moiety on activity and bioavailability.
-
In Vivo Pharmacokinetics and Efficacy: Evaluating the pharmacokinetic profile and therapeutic efficacy of this compound in relevant animal models of inflammatory diseases.
-
Safety and Toxicology: Establishing a comprehensive safety and toxicology profile to support potential clinical development.
By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fn-test.com [fn-test.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. bosterbio.com [bosterbio.com]
- 21. benchchem.com [benchchem.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Bioavailability and Metabolism of Cyanidin 3-Sophoroside Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside chloride, an anthocyanin found in various fruits such as raspberries and tart cherries, is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of its bioavailability and metabolism. It is important to note that while research specifically on cyanidin 3-sophoroside is limited, a substantial body of work on the closely related cyanidin-3-glucoside (C3G) provides valuable insights. This document leverages data from C3G and other cyanidin glycosides to present a holistic view, with clear indications where direct evidence for cyanidin 3-sophoroside is lacking.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The bioavailability of anthocyanins, including cyanidin 3-sophoroside, is generally considered to be low. The journey of this molecule through the body involves several key stages:
-
Absorption: Following oral ingestion, cyanidin 3-sophoroside is likely absorbed in the stomach and small intestine. The absorption of cyanidin glycosides can occur in their intact glycosylated form.[2] The disaccharide sophorose moiety may influence the rate and extent of absorption compared to monosaccharide-conjugated anthocyanins like C3G. Some studies suggest that the sodium-dependent glucose transporter (SGLT1) may be involved in the uptake of cyanidin glycosides.[2]
-
Distribution: Once absorbed, cyanidin 3-sophoroside and its metabolites are distributed throughout the body via the circulatory system. They have been detected in plasma and various tissues, including the kidney.[2]
-
Metabolism: Cyanidin 3-sophoroside undergoes extensive metabolism. The initial step likely involves the hydrolysis of the sophorose group to yield the aglycone, cyanidin. This can be followed by phase II metabolism, including glucuronidation, sulfation, and methylation.[2] Furthermore, degradation of the cyanidin aglycone can occur, leading to the formation of smaller phenolic compounds such as protocatechuic acid.[2] Gut microflora in the colon also play a crucial role in the metabolism of unabsorbed cyanidin 3-sophoroside.[2]
-
Excretion: The parent compound and its various metabolites are primarily excreted in the urine and feces.
Quantitative Bioavailability Data
Direct quantitative pharmacokinetic data for pure cyanidin 3-sophoroside chloride is scarce. The following tables summarize key pharmacokinetic parameters for the closely related cyanidin-3-glucoside (C3G) in rats and humans, which can serve as a reference point.
Table 1: Pharmacokinetic Parameters of Cyanidin-3-Glucoside (C3G) in Rats Following Oral Administration
| Parameter | Value | Species/Dosage | Source |
| Tmax (Time to Maximum Concentration) | 15 min | Wistar Rats / Anthocyanin-rich mulberry extract | [2] |
| AUC (0-8h) (Area Under the Curve) | 2.76 ± 0.88 µg·h/mL (plasma) | Wistar Rats / Anthocyanin-rich mulberry extract | [2] |
| Bioavailability | ~0.5-1.5% | Male Rats / 300 mg C3G/kg body weight from black rice extract | [3] |
Table 2: Pharmacokinetic Parameters of Cyanidin Glycosides in Humans Following Oral Administration
| Parameter | Compound | Value | Dosage | Source |
| Tmax | Cyanidin-3-rutinoside (B1257026) | 1.25-1.75 h | 2.08 µmol/kg body weight from black currant anthocyanins | [4] |
| Cmax (Maximum Concentration) | Cyanidin-3-rutinoside | 46.3 ± 22.5 nmol/L | 2.08 µmol/kg body weight from black currant anthocyanins | [4] |
| Urinary Excretion (0-8h) | Total Anthocyanins | 0.11 ± 0.05% of ingested dose | 6.24 µmol/kg body weight from black currant anthocyanins | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the bioavailability and metabolism of cyanidin 3-sophoroside. Below are representative protocols derived from studies on cyanidin glycosides.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetics of a cyanidin glycoside after oral administration to rats.
-
Animal Model: Male Wistar rats are commonly used.[2] Animals are housed in controlled conditions and fasted overnight before the experiment.
-
Dosing: A solution of the test compound (e.g., this compound in a suitable vehicle) is administered orally via gavage.
-
Sample Collection: Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.[2] Plasma is separated by centrifugation. Urine and feces may also be collected over a 24-hour period.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[5] The supernatant is then collected for analysis. Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.[6]
-
Analytical Method: Quantification of the parent compound and its metabolites is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[5][7]
In Vitro Intestinal Permeability Assay (Caco-2 Cells)
The Caco-2 cell monolayer model is widely used to predict the intestinal absorption of compounds.[8][9]
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[10]
-
Transport Experiment: The test compound (this compound) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to determine the apical-to-basolateral permeability (Papp A-B).[10] To assess active efflux, the compound is added to the BL side, and samples are collected from the AP side (Papp B-A).
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[10]
Visualizations: Pathways and Workflows
Metabolic Pathway of Cyanidin 3-Sophoroside
The following diagram illustrates the proposed metabolic pathway of cyanidin 3-sophoroside, based on the known metabolism of other cyanidin glycosides.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the general workflow for an in vivo pharmacokinetic study of cyanidin 3-sophoroside.
Signaling Pathways Modulated by Cyanidin Glycosides
Cyanidin glycosides have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. While direct evidence for cyanidin 3-sophoroside is limited, studies on C3G and raspberry extracts (containing cyanidin 3-sophoroside) suggest potential interactions with the NF-κB and MAPK pathways.[1][11][12]
NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway Modulation
Conclusion and Future Directions
The bioavailability of this compound is expected to be low, with the compound undergoing extensive metabolism in the body. While direct quantitative data remains limited, research on related cyanidin glycosides, particularly C3G, provides a strong framework for understanding its ADME profile. The potential for cyanidin 3-sophoroside to modulate key signaling pathways involved in inflammation and oxidative stress warrants further investigation.
Future research should focus on:
-
Conducting pharmacokinetic studies with pure this compound to obtain accurate quantitative data.
-
Elucidating the specific metabolic fate of the sophorose moiety and its impact on bioavailability.
-
Investigating the direct effects of cyanidin 3-sophoroside on signaling pathways such as NF-κB, MAPK, and Nrf2.
-
Performing comparative studies with other cyanidin glycosides to understand structure-activity relationships.
A deeper understanding of the bioavailability and metabolism of this compound will be crucial for the development of this promising natural compound for therapeutic and nutraceutical applications.
References
- 1. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 2. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. A Review of the Role of an Anthocyanin, Cyanidin-3-O-β-glucoside in Obesity-Related Complications [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health Benefits of Cyanidin 3-Sophoroside Chloride Supplementation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin 3-sophoroside chloride, a prominent anthocyanin found in a variety of pigmented plants, has garnered significant scientific interest for its potential health-promoting properties. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its antioxidant and anti-inflammatory activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation and potential therapeutic development. While research on the isolated compound is ongoing, this guide consolidates existing knowledge to facilitate a deeper understanding of its mechanisms of action and therapeutic potential.
Introduction
This compound is a water-soluble glycoside of cyanidin, belonging to the flavonoid family. It is a natural pigment responsible for the red, purple, and blue colors of many fruits and vegetables, including berries, red cabbage, and purple sweet potatoes.[1] Like other anthocyanins, its basic structure consists of a C6-C3-C6 skeleton. The therapeutic potential of this compound is primarily attributed to its potent antioxidant and anti-inflammatory properties.[2][3] This guide delves into the molecular mechanisms underlying these benefits and presents the available scientific evidence.
Antioxidant Properties
The antioxidant activity of this compound is a cornerstone of its health benefits, primarily stemming from its ability to scavenge free radicals and mitigate oxidative stress.[1]
Quantitative Antioxidant Data
Quantitative data on the antioxidant capacity of isolated this compound is limited in publicly available literature. However, studies on extracts rich in this compound and on related anthocyanins provide valuable insights. One study has estimated the rate constant for the reaction between Cyanidin 3-sophoroside and the superoxide (B77818) radical (O₂⁻).
| Parameter | Value | Experimental System | Reference |
| Reaction Rate Constant with O₂⁻ | 2.2 × 10⁵ M⁻¹ s⁻¹ | pH 7.0 | [4] |
Note: Data for extracts containing Cyanidin 3-sophoroside, such as raspberry pomace extract, show IC50 values for DPPH radical scavenging ranging from 0.54 to 0.67 mg/mL and for hydroxyl radical scavenging from 1.23 to 3.73 mg/mL. However, these values reflect the combined activity of all components in the extract.[1]
Experimental Protocol: DPPH Radical Scavenging Assay (General)
This protocol outlines a general method for assessing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of a compound like this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., isolated this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Assay Procedure:
-
Add a series of dilutions of the test compound to a 96-well microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Effects
This compound is believed to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of Inflammatory Mediators
Modulation of Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Anthocyanins, including likely Cyanidin 3-sophoroside, are thought to inhibit this pathway by preventing the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[6]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another key signaling cascade involved in inflammation. The phosphorylation of these kinases leads to the activation of transcription factors that promote the expression of inflammatory mediators. Anthocyanins have been shown to inhibit the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[7]
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Protocol: Western Blot for NF-κB Activation
This protocol describes a general method to assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of p65.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) for a defined period (e.g., 30 minutes).
-
-
Protein Extraction:
-
For total protein, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels and the levels of nuclear p65 to the nuclear loading control.
-
Other Potential Health Benefits
Inhibition of Polyphenol Oxidase (PPO)
Cyanidin 3-sophoroside has been identified as a non-competitive reversible inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. This inhibition helps to preserve the nutritional quality and extend the shelf life of food products.
| Parameter | Value | Method | Reference |
| Binding Energy with PPO | -8.124 kcal/mol | Molecular Docking | [1] |
Experimental Workflow: PPO Inhibition Assay
Caption: Experimental workflow for determining the inhibition of Polyphenol Oxidase (PPO).
Conclusion and Future Directions
This compound demonstrates significant potential as a health-promoting agent, primarily through its antioxidant and anti-inflammatory activities. The available evidence suggests that it can effectively scavenge free radicals and modulate key inflammatory signaling pathways, including NF-κB and MAPK. However, a significant portion of the current research has been conducted on extracts containing a mixture of anthocyanins. To fully elucidate the therapeutic potential of this compound, future research should focus on studies using the isolated, purified compound. Such studies are crucial for obtaining precise quantitative data on its bioactivities and for a more detailed understanding of its molecular mechanisms of action. This will be essential for its potential development as a targeted nutraceutical or therapeutic agent.
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Anthocyanins from a new hybrid sweet potato peel cultivated in Northern Thailand mitigate LPS-induced inflammation and RANKL-induced osteoporosis by regulating ROS-mediated pathways | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application [mdpi.com]
Methodological & Application
Preparation of Cyanidin 3-Sophoroside Chloride Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of a Cyanidin 3-sophoroside chloride analytical standard. Cyanidin 3-sophoroside is a naturally occurring anthocyanin found in various fruits and flowers, recognized for its potent antioxidant properties. The availability of a well-characterized analytical standard is crucial for accurate quantification in research, quality control of natural health products, and drug development. This guide outlines a robust method for the isolation and purification of this compound from a natural source, followed by its characterization and recommendations for storage and handling.
Introduction
This compound is a glycosidic form of cyanidin, belonging to the flavonoid family. Its vibrant color and significant biological activities, including antioxidant and anti-inflammatory effects, have made it a subject of interest in the pharmaceutical and nutraceutical industries. Accurate and reproducible quantification of this compound in various matrices requires a high-purity analytical standard. This document details a comprehensive procedure for the preparation of such a standard, focusing on isolation from red raspberries (Rubus idaeus), a rich natural source.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₃₁ClO₁₆ |
| Molecular Weight | 646.98 g/mol |
| CAS Number | 18376-31-3 |
| Appearance | Dark red to purple powder |
| Solubility | Soluble in water and methanol (B129727) |
| Storage Temperature | -20°C, protected from light and moisture |
Experimental Protocols
Overview of the Preparation Workflow
The preparation of this compound analytical standard involves a multi-step process beginning with extraction from a natural source, followed by a series of chromatographic purification steps, and concluding with characterization and purity assessment.
Figure 1: Experimental workflow for the preparation of this compound analytical standard.
Protocol 1: Extraction of Anthocyanins from Red Raspberries
This protocol describes the extraction of the crude anthocyanin mixture from red raspberry fruit.
Materials:
-
Fresh or frozen red raspberries
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Blender or homogenizer
-
Centrifuge and centrifuge tubes
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of red raspberries and homogenize with 500 mL of acidified methanol (85:15 MeOH:1% HCl in H₂O, v/v) for 5 minutes.
-
Transfer the homogenate to a light-protected container and stir for 2 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 20 minutes.
-
Decant the supernatant and filter through Whatman No. 1 filter paper.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.
-
The resulting aqueous solution is the crude anthocyanin extract.
Protocol 2: Purification by Macroporous Resin Chromatography
This protocol details the initial purification and concentration of anthocyanins from the crude extract.
Materials:
-
Crude anthocyanin extract from Protocol 3.2
-
Macroporous resin (e.g., Amberlite® XAD-7 or AB-8)
-
Chromatography column
-
Ethanol (B145695) (EtOH)
-
Distilled water
-
Hydrochloric acid (HCl)
Procedure:
-
Pack a chromatography column with the macroporous resin and equilibrate with acidified water (pH 2.0 with HCl).
-
Load the crude anthocyanin extract onto the column.
-
Wash the column with 2-3 column volumes of acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified ethanol (e.g., 95% EtOH with 0.1% HCl).
-
Collect the colored eluate.
-
Concentrate the eluate using a rotary evaporator to remove the ethanol. The resulting concentrate is the semi-purified anthocyanin fraction.
Protocol 3: Final Purification by Gel Filtration Chromatography
This protocol describes the separation of Cyanidin 3-sophoroside from other anthocyanins.
Materials:
-
Semi-purified anthocyanin fraction from Protocol 3.3
-
Sephadex® LH-20
-
Chromatography column
-
Methanol
-
Distilled water
-
Hydrochloric acid (HCl)
Procedure:
-
Pack a chromatography column with Sephadex LH-20 and equilibrate with acidified methanol (e.g., 50% MeOH with 0.1% HCl).
-
Dissolve the semi-purified anthocyanin fraction in a minimal volume of the equilibration buffer and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in acidified water (e.g., 50%, 70%, 100% MeOH, all with 0.1% HCl).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing pure Cyanidin 3-sophoroside.
-
Lyophilize the pooled fractions to obtain the final product as a dry powder.
Data Presentation
The following tables summarize the quantitative data expected from the purification process and the characterization of the final analytical standard.
Table 1: Purification Summary for this compound
| Purification Step | Total Anthocyanins (mg) | Purity of C3S (%) | Recovery of C3S (%) |
| Crude Extract | 1500 | ~15 | 100 |
| Macroporous Resin Eluate | 1200 | ~70 | ~85 |
| Sephadex LH-20 Fraction | 250 | >95 | ~60 (from semi-purified) |
Table 2: Characterization Data for this compound Analytical Standard
| Analytical Technique | Parameter | Value |
| HPLC-DAD | Retention Time | Dependent on method |
| Purity | ≥95% | |
| UV-Vis Spectroscopy | λmax (in acidified MeOH) | ~520 nm |
| Mass Spectrometry | [M]⁺ | m/z 611.16 |
| ¹H NMR (600 MHz, CD₃OD) | δ (ppm) | 8.82 (s, 1H), 7.70 (s, 2H), 6.80 (d, J=1.2 Hz, 1H), 6.58 (d, J=1.8 Hz, 1H), 5.42 (d, J=7.8 Hz, 1H), 4.62 (d, J=7.2 Hz, 1H), 3.92-3.95 (m, 1H), 3.84-3.86 (m, 1H), 3.65-3.73 (m, 3H), 3.50-3.53 (m, 2H), 3.43-3.46 (m, 1H), 3.20-3.23 (m, 1H), 3.08-3.11 (m, 1H), 2.88-2.92 (m, 1H)[1] |
| ¹³C NMR (150 MHz, CD₃OD) | δ (ppm) | 170.1, 164.1, 159.1, 157.4, 147.5, 145.5, 144.7, 135.2, 120.0, 113.0, 112.7, 106.1, 103.2, 101.5, 94.9, 82.5, 78.6, 77.9, 77.7, 75.8, 70.8, 70.6, 67.0, 62.2[1] |
Biological Context: Antioxidant Signaling Pathway
Cyanidin and its glycosides are known to exert their antioxidant effects in part through the activation of the Keap1-Nrf2 signaling pathway.[2][3] Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. However, in the presence of oxidative stress or activators like cyanidin, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[4][5] This leads to the increased expression of cytoprotective enzymes.[3]
Figure 2: Activation of the Keap1-Nrf2 antioxidant signaling pathway by Cyanidin 3-Sophoroside.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preparation of a high-purity this compound analytical standard. Adherence to these methods will enable researchers to produce a reliable standard for accurate quantification and further investigation of the biological activities of this important anthocyanin.
References
Application Note: HPLC Method for the Quantification of Cyanidin 3-sophoroside chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanidin (B77932) 3-sophoroside chloride is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits, flowers, and vegetables.[1] Structurally, it consists of a cyanidin aglycone linked to a sophorose disaccharide moiety.[1] Beyond its role as a natural colorant, Cyanidin 3-sophoroside chloride is a potent antioxidant with significant interest for its potential health benefits, including applications in the pharmaceutical and nutraceutical industries.[1][2]
Accurate quantification of this compound in various matrices, such as plant extracts or final products, is crucial for quality control, dosage determination, and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Vis detector offers a robust, sensitive, and specific method for this purpose. This document provides a detailed protocol for the extraction and quantification of this compound.
Principle
The method employs reverse-phase HPLC, where the stationary phase (typically C18) is nonpolar, and the mobile phase is polar. This compound, a polar molecule, is separated from other components in the sample based on its differential partitioning between the two phases. An acidified mobile phase is used to maintain the analyte in its stable flavylium (B80283) cation form, which is essential for consistent chromatography and detection. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations. Detection is performed in the visible wavelength range, typically around 518-520 nm, which corresponds to the maximum absorbance for this compound.[3]
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (CAS No: 18376-31-3), analytical standard grade.[1][4]
-
Solvents: HPLC grade Methanol (B129727), Acetonitrile, and Water.
-
Acids: Formic acid (reagent grade), Hydrochloric acid (HCl, reagent grade), Trifluoroacetic acid (TFA, HPLC grade).
-
Solid Phase Extraction (SPE): C18 SPE cartridges.
-
Equipment:
-
HPLC system with a binary gradient pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Rotary evaporator (optional).
-
pH meter.
-
Standard laboratory glassware.
-
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (0.1% HCl, v/v). This solution should be stored in an amber vial at -20°C and protected from light.[5]
-
Working Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These solutions should be prepared fresh daily.[5]
Sample Preparation: Extraction from Plant Material
This protocol describes a general method for extracting this compound from a solid matrix like dried berries or flowers.
-
Homogenization: Grind the dried plant material into a fine powder to maximize the surface area for extraction.[6]
-
Solid-Liquid Extraction:
-
Weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of extraction solvent (Methanol with 0.1% HCl, v/v).[6] The acidification is critical to stabilize the anthocyanin.[6]
-
Vortex the mixture thoroughly for 2 minutes.
-
Sonicate the mixture for 30 minutes in a water bath, keeping the temperature below 40°C to prevent degradation.[6]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[6]
-
Carefully collect the supernatant. Re-extract the solid residue with another 20 mL of the extraction solvent to ensure complete extraction.[6]
-
Pool the supernatants. The combined extract can be concentrated using a rotary evaporator if necessary.
-
-
Extract Purification (SPE Cleanup):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (pH ~2 with HCl).[6]
-
Loading: Load the crude extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified water (pH ~2) to remove sugars and other highly polar impurities.[6]
-
Elution: Elute the retained anthocyanins, including this compound, with 5 mL of acidified methanol (0.1% HCl, v/v).[6]
-
Filter the final eluate through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
HPLC Method and Validation
HPLC Operating Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required depending on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)[7] |
| Mobile Phase A | Water with 0.5% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.5% Formic Acid[7] |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-25% B; 20-25 min: 25-40% B; 25-30 min: 40-5% B; 30-35 min: 5% B (equilibration) |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 30°C[5] |
| Detection | DAD or UV-Vis Detector at 520 nm [7] |
| Injection Volume | 10 µL |
Method Validation Summary
The analytical method should be validated to ensure its suitability for its intended purpose. The table below presents typical acceptance criteria and data reported in the literature for similar anthocyanin quantification methods.
| Validation Parameter | Acceptance Criteria | Typical Reported Values |
| Linearity (R²) | R² ≥ 0.995 | >0.999[7] |
| Accuracy (Recovery %) | 80 - 120% | 96.5% - 102.6%[7] |
| Precision (RSD %) | RSD ≤ 5% | Intra-day: 2.1% - 8.2%; Inter-day: 4.1% - 17.1%[7] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.02 - 0.09 µg/mL (for similar flavonoids) |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 0.05 - 0.29 µg/mL (for similar flavonoids) |
Data Analysis and Visualization
Quantification
-
Calibration Curve: Inject the prepared standard working solutions into the HPLC system. Plot a graph of the peak area versus the concentration for each standard.
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for the curve to be considered linear.
-
Sample Analysis: Inject the prepared sample extract. Identify the peak corresponding to this compound by its retention time compared to the standard.
-
Calculation: Use the peak area of the analyte from the sample chromatogram and the linear regression equation to calculate the concentration of this compound in the injected sample. Account for all dilution factors from the sample preparation stage to determine the final concentration in the original material.
Diagrams
Caption: Workflow for the extraction and HPLC quantification of this compound.
References
- 1. This compound | 18376-31-3 | TAA37631 [biosynth.com]
- 2. This compound analytical standard | 18376-31-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. benchchem.com [benchchem.com]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
Application Note: LC-MS/MS Analysis of Cyanidin 3-sophoroside chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside chloride is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables. Anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-inflammatory, and other health-promoting properties. Accurate and sensitive quantification of these compounds is crucial for research, quality control, and formulation development. This application note provides a detailed protocol for the analysis of Cyanidin 3-sophoroside chloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to ensure the stability and accurate quantification of anthocyanins. Given their susceptibility to degradation, minimizing exposure to light and elevated temperatures is critical.
a) From Plant Material (e.g., Berries, Flowers):
-
Homogenization: Weigh 1.0 g of fresh or frozen sample and homogenize it in 10 mL of acidified methanol (B129727) (e.g., methanol with 0.1% HCl or 1% formic acid) to prevent degradation and improve extraction efficiency.
-
Extraction: The mixture can be sonicated for 20-30 minutes or macerated for 24 hours at 4°C in the dark to facilitate the extraction of anthocyanins.[1]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial to remove any remaining particulate matter before LC-MS/MS analysis.
b) From Biological Matrices (e.g., Plasma, Urine):
For the analysis of this compound in biological fluids, a protein precipitation or solid-phase extraction (SPE) method is typically employed.
-
Protein Precipitation: To 100 µL of plasma or urine, add 200 µL of acidified acetonitrile (B52724) (e.g., acetonitrile with 1% formic acid).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an HPLC vial for injection.
LC-MS/MS Method
The following parameters provide a starting point for the analysis of this compound and can be optimized for specific instrumentation.
a) Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 40% B over 15 minutes, then a wash and re-equilibration step |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
Quantitative analysis of this compound is achieved using Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Cyanidin 3-sophoroside | 611.15 | 287.05 | 30 | 100 |
Note: The molecular weight of this compound is 646.98. The observed precursor ion in positive ESI mode is typically the molecular ion of the flavylium (B80283) cation, which is [M-Cl]+, resulting in an m/z of 611.15. The primary fragmentation involves the loss of the sophorose moiety (two glucose units), yielding the cyanidin aglycone with an m/z of 287.05.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Fragmentation of Cyanidin 3-sophoroside.
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound. The described methods for sample preparation, liquid chromatography, and mass spectrometry are designed to yield accurate and reproducible quantitative results. The provided MRM transition and illustrative diagrams serve as valuable resources for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Adherence to these protocols will facilitate the reliable analysis of this important anthocyanin in various matrices.
References
Extraction of Cyanidin 3-Sophoroside Chloride from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside chloride is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, orange, and blue pigments in numerous plants.[1] Beyond its role as a natural colorant, this compound has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[2] The effective extraction and purification of cyanidin 3-sophoroside chloride from plant matrices are crucial initial steps for its comprehensive study and application. This document provides detailed application notes and experimental protocols for the extraction, purification, and quantification of this compound from various plant sources.
Principle of Extraction
The extraction of this compound from plant materials is primarily based on solid-liquid extraction, which leverages the polar nature of the molecule. As polar compounds, anthocyanins are most effectively solubilized in polar solvents.[2] The selection of an appropriate solvent system is paramount for achieving high extraction efficiency while minimizing the degradation of the target compound. Key factors that influence the extraction process include the type of solvent, temperature, extraction time, and the solvent-to-solid ratio. Furthermore, the stability of anthocyanins is pH-dependent; they are most stable in acidic conditions. Therefore, the addition of a small amount of acid to the extraction solvent is a critical step to maintain the integrity of the this compound molecule in its stable flavylium (B80283) cation form.[2]
Plant Sources
This compound is found in a variety of plant materials. Some of the most common sources include:
-
Berries: Red raspberries (Rubus idaeus) are a particularly rich source.[3]
-
Flowers: The petals of Hibiscus rosa-sinensis (shoe-flower) are known to contain this compound.[4]
-
Vegetables: Red cabbage (Brassica oleracea var. capitata f. rubra) also contains derivatives of cyanidin, including cyanidin 3-sophoroside.
Experimental Protocols
This section details various methods for the extraction of this compound from plant materials.
Protocol 1: Conventional Solid-Liquid Extraction from Red Raspberry (Rubus idaeus)
This protocol describes a standard method for extracting this compound from fresh or frozen raspberries using an acidified solvent.
Materials and Reagents:
-
Fresh or frozen red raspberries
-
Extraction Solvent: 80% (v/v) aqueous methanol (B129727) or ethanol (B145695) (HPLC grade)
-
Acidifying Agent: Hydrochloric acid (HCl) or formic acid (0.1% v/v)
-
Grinder or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
-
Sample Preparation: Homogenize 10 g of fresh or frozen raspberries into a fine puree using a grinder or blender.
-
Extraction: Add 100 mL of the acidified extraction solvent to the raspberry puree. Macerate the mixture at 4°C for 12 hours in the dark with occasional stirring.
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant.
-
Re-extraction: To maximize yield, re-extract the solid residue with another 50 mL of the acidified extraction solvent and repeat the centrifugation step.
-
Concentration: Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the concentrated extract at -20°C in the dark until further purification.
Protocol 2: Microwave-Assisted Extraction (MAE) from Hibiscus rosa-sinensis Petals
This protocol outlines a rapid MAE method for extracting anthocyanins, including this compound, from dried hibiscus petals.
Materials and Reagents:
-
Dried Hibiscus rosa-sinensis petals, ground into a fine powder
-
Extraction Solvent: Water or 59% (v/v) aqueous methanol[5]
-
Microwave extraction system
-
Filtration apparatus
Procedure:
-
Sample Preparation: Weigh 1 g of the powdered hibiscus petals and place it in a microwave-safe extraction vessel.
-
Extraction: Add 25 mL of the chosen extraction solvent to the vessel.[6] Place the vessel in the microwave extractor and apply the following conditions:
-
Filtration: After extraction, allow the mixture to cool and then filter it to separate the extract from the solid residue.
-
Storage: Store the extract at 4°C in the dark. For long-term storage, -20°C is recommended.
Protocol 3: Ultrasound-Assisted Extraction (UAE) from Berries
This protocol describes the use of ultrasonication to enhance the extraction of this compound from berries.
Materials and Reagents:
-
Fresh or frozen berries (e.g., blackberries, haskap berries)
-
Extraction Solvent: 0.1% HCl in 80% ethanol[7]
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filtration apparatus
Procedure:
-
Sample Preparation: Homogenize 5 g of berries.
-
Extraction: Mix the homogenized berries with 50 mL of the acidified ethanol in a beaker. Place the beaker in an ultrasonic bath and sonicate for 5-20 minutes at a controlled temperature of 30°C.[7]
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Concentration and Storage: Concentrate the extract using a rotary evaporator and store at -20°C.
Data Presentation
The following tables summarize quantitative data related to the content and extraction of this compound.
| Plant Source | Compound | Concentration (mg/100g Fresh Weight) | Reference |
| Red Raspberry (Rubus idaeus) | Cyanidin 3-sophoroside | 3.55 - 106.23 | [3] |
| Extraction Method | Plant Material | Extraction Solvent | Key Parameters | Total Anthocyanin Yield | Reference |
| Microwave-Assisted | Hibiscus rosa-sinensis | Water | 400 W, 120 s, 25 mL/g | 179.75 mg/L (as cyanidin-3-glucoside equivalents) | [6] |
| Ultrasound-Assisted | Blackberry | 0.1% HCl in 80% Ethanol | 30°C, 5 min, 10:1 solvent:solid | 107.81 mg/100g FM (as cyanidin-3-glucoside equivalents) | [7] |
| Ultrasound-Assisted | Haskap Berries | Deep Eutectic Solvent | 75°C, 10 min, 50.4 mL/g | 19.8 mg/g DM (as cyanidin-3-glucoside equivalents) | [8] |
Purification Protocol
This protocol describes a common method for the purification of this compound from a crude plant extract using column chromatography.
Materials and Reagents:
-
Crude anthocyanin extract
-
Macroporous resin (e.g., Amberlite AB-8)
-
Gel filtration column (e.g., Sephadex LH-20)
-
Methanol
-
Ethanol
-
Acidified water (pH 2, adjusted with HCl or formic acid)
-
Acidified methanol (0.1% HCl or formic acid)
Procedure:
-
Solid-Phase Extraction (SPE) with Macroporous Resin:
-
Column Conditioning: Condition an Amberlite AB-8 resin column by washing it with ethanol followed by acidified water.
-
Sample Loading: Load the crude extract onto the column.
-
Washing: Wash the column with acidified water to remove sugars and other polar impurities.
-
Elution: Elute the anthocyanins, including this compound, with acidified ethanol.[9]
-
-
Gel Filtration Chromatography:
-
Column Preparation: Pack a column with Sephadex LH-20 and equilibrate it with the mobile phase (e.g., acidified methanol).
-
Sample Application: Concentrate the eluate from the SPE step and load it onto the Sephadex LH-20 column.
-
Elution: Elute the column with the mobile phase and collect fractions.
-
Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound. One study reported achieving a purity of 94.76% for cyanidin-3-sophoroside from red raspberries using this two-step purification process.[9]
-
-
Final Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Antioxidant Signaling Pathway
Cyanidin glycosides, including this compound, exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][10][11]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Showing details for content value of Cyanidin 3-O-sophoroside in Red raspberry, raw - Phenol-Explorer [phenol-explorer.eu]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. phytojournal.com [phytojournal.com]
- 7. Conventional and ultrasound-assisted extraction of anthocyanins from blackberry and sweet cherry cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound-Assisted Extraction of Anthocyanins from Haskap (Lonicera caerulea L.) Berries Using a Deep Eutectic Solvent (DES) DES Extraction of Anthocyanins from Haskap Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cyanidin 3-Sophoroside Chloride: A Potent Inhibitor of Polyphenol Oxidase for Browning Prevention
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers and product developers in the food science and pharmaceutical industries can now access detailed application notes and protocols on the use of Cyanidin 3-sophoroside chloride as a highly effective inhibitor of polyphenol oxidase (PPO), the enzyme primarily responsible for undesirable browning in fruits and vegetables. These comprehensive guidelines detail the compound's inhibitory effects, mechanism of action, and practical application in preventing enzymatic browning, offering a valuable resource for quality control and the development of novel food preservation and therapeutic agents.
This compound, an anthocyanin found in various fruits, has demonstrated significant potential as a natural anti-browning agent. Its ability to act as a potent, non-competitive, and reversible inhibitor of PPO makes it a compelling alternative to traditional preservation methods.[1]
Mechanism of Action
This compound inhibits PPO through a mechanism of static quenching.[1] It forms a ground-state complex with the enzyme, thereby preventing it from catalyzing the oxidation of phenolic compounds that leads to browning.[1] This interaction induces conformational changes in the PPO enzyme, further hindering its activity.[1] Molecular docking studies have elucidated the binding pattern and stability of this interaction, reporting a binding energy of -8.124 kcal/mol.[1] The quenching process is temperature-dependent, with a determined activation energy of 4.654 ± 0.1091 kJmol⁻¹.[1]
Quantitative Inhibition Data
| Parameter | Value | Method | Source |
| Inhibition Type | Non-competitive | Lineweaver-Burk Plot | [1] |
| Binding Energy | -8.124 kcal/mol | Molecular Docking | [1] |
| Quenching Mechanism | Static Quenching | Fluorescence Spectroscopy | [1] |
| Activation Energy of Quenching | 4.654 ± 0.1091 kJmol⁻¹ | Fluorescence Spectroscopy | [1] |
Application in Food Preservation: A Case Study on Fresh-Cut Apples
The practical application of this compound as an anti-browning agent has been successfully demonstrated in fresh-cut apples. Treatment with this compound effectively decreases PPO activity and reduces the browning index, thereby prolonging the shelf life of the fruit.[1]
| Application | Observation | Source |
| Fresh-Cut Apples | Decreased PPO activity and browning index. | [1] |
| Fresh-Cut Apples | Prolonged shelf life. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of this compound as a PPO inhibitor.
Protocol 1: Polyphenol Oxidase (PPO) Activity Assay
This protocol outlines the spectrophotometric determination of PPO activity using catechol as a substrate.
Materials:
-
Polyphenol Oxidase (from mushroom or extracted from a plant source)
-
This compound
-
Catechol solution (e.g., 0.05 M)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and catechol solution in a cuvette.
-
Add a specific concentration of this compound to the experimental cuvettes. For the control, add an equal volume of buffer.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the PPO enzyme solution to the cuvette.
-
Immediately record the increase in absorbance at a specific wavelength (e.g., 420 nm) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot. One unit of PPO activity is often defined as the change in absorbance of 0.001 per minute.
Protocol 2: Determination of Inhibition Type and Kinetics
This protocol describes how to determine the mode of inhibition using Lineweaver-Burk plots.
Procedure:
-
Perform the PPO activity assay as described in Protocol 1 with varying concentrations of the substrate (catechol).
-
Repeat the assay for each substrate concentration in the presence of different fixed concentrations of this compound.
-
Plot the reciprocal of the initial reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plots. For non-competitive inhibition, the lines will intersect on the x-axis, indicating that the inhibitor does not affect substrate binding (Km remains unchanged), but decreases the maximum reaction velocity (Vmax).
Protocol 3: Evaluation of Anti-Browning Effect on Fresh-Cut Apples
This protocol details the assessment of the effectiveness of this compound in preventing browning of fresh-cut apples.
Materials:
-
Fresh apples
-
This compound solutions of varying concentrations
-
Colorimeter
Procedure:
-
Wash and core the apples, then cut them into uniform slices.
-
Immerse the apple slices in the different concentrations of this compound solution for a set period (e.g., 5 minutes). A control group should be immersed in distilled water.
-
Remove the slices, allow excess solution to drain, and place them on a tray.
-
Store the treated slices at a controlled temperature (e.g., 4°C).
-
At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), measure the color of the apple slices using a colorimeter to obtain L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
-
Calculate the Browning Index (BI) using the following formula: BI = [100(x - 0.31)] / 0.172, where x = (a* + 1.75L) / (5.645L + a* - 3.012b*).
-
Compare the BI values of the treated samples to the control to quantify the anti-browning effect.
Visualizing the Process
To better understand the experimental workflow and the mechanism of inhibition, the following diagrams are provided.
Caption: Experimental workflow for PPO inhibition assay.
Caption: Mechanism of PPO inhibition by Cyanidin 3-sophoroside.
References
Troubleshooting & Optimization
"improving stability of Cyanidin 3-sophoroside chloride in solution"
Welcome to the technical support center for Cyanidin (B77932) 3-sophoroside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyanidin 3-sophoroside chloride?
A1: this compound is a type of anthocyanin, a natural flavonoid pigment responsible for the red and purple colors in many plants.[1][2] Its chemical formula is C₂₇H₃₁O₁₆Cl, and it has a molecular weight of approximately 647 g/mol .[1] It is highly soluble in water but is susceptible to degradation, particularly at temperatures above 40°C.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid powder, it is recommended to keep it in a dark, cool environment, ideally at or below -5°C.[1] Aqueous solutions are not recommended for storage for more than one day.[3] If a stock solution must be prepared, it should be made fresh before each experiment.
Q3: What are the primary factors that affect the stability of this compound in solution?
A3: The stability of this compound, like other anthocyanins, is significantly influenced by several factors including pH, temperature, light, oxygen, and the presence of enzymes or other interacting compounds.[4] High temperatures, neutral to alkaline pH, and exposure to light and oxygen can accelerate its degradation.
Q4: How does pH impact the color and stability of the solution?
A4: The pH of the solution is a critical factor. Anthocyanins are typically most stable in highly acidic conditions (pH < 3).[4][5] In this acidic range, this compound exists predominantly in its most stable form, the red flavylium (B80283) cation, and exhibits a stable color.[6] As the pH increases towards neutral and alkaline, the molecule undergoes structural transformations leading to colorless or bluish forms, which are much less stable and prone to degradation.[6][7]
Q5: What are the best practices for dissolving this compound?
A5: To prepare a solution, dissolve the solid compound in an appropriate solvent, which should be purged with an inert gas to minimize oxidation.[3] For many applications, acidified aqueous or alcoholic solvents (e.g., 0.1% HCl in 75% methanol) are used to maintain a low pH and enhance stability.[5][8] Weak organic acids like formic, acetic, or citric acid are often preferred over strong mineral acids to avoid potential hydrolysis of the glycosidic bond.[5][9]
Troubleshooting Guide
Problem: My solution is rapidly changing color or fading.
-
Possible Cause 1: High pH. The solution pH may be too high (above 3-4), causing the anthocyanin to convert to less stable, colorless forms.
-
Solution: Verify the pH of your buffer or solution. If necessary, acidify the solution using a weak acid like citric or formic acid to maintain a pH between 1 and 3.[4]
-
-
Possible Cause 2: Exposure to Light. Anthocyanins are sensitive to photodegradation.
-
Solution: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
-
Possible Cause 3: High Temperature. Temperatures above 40°C can significantly accelerate degradation.[1]
-
Solution: Prepare and handle solutions at room temperature or on ice. Avoid heating unless it is a required step in your protocol, and if so, minimize the duration and temperature.
-
Problem: I am observing browning or precipitation in my solution.
-
Possible Cause 1: Oxidative Degradation. The presence of dissolved oxygen can lead to the oxidation and polymerization of the anthocyanin, resulting in brown-colored products.
-
Solution: De-gas your solvents by sparging with an inert gas like nitrogen or argon before dissolving the compound.[3] Prepare solutions fresh and keep containers tightly sealed.
-
-
Possible Cause 2: Enzymatic Degradation. If working with crude or semi-purified extracts, enzymes like polyphenol oxidases (PPO) may be present, which can cause browning.[10][11]
-
Solution: Use purified this compound. If working with extracts, consider pre-treatments like blanching or adding enzyme inhibitors to inactivate PPOs. Adding citric acid can also help inhibit PPO activity.[4]
-
Problem: My analytical results (HPLC/Spectrophotometry) are inconsistent.
-
Possible Cause 1: On-going Degradation. The compound may be degrading in the time between sample preparation and analysis.
-
Solution: Analyze samples as quickly as possible after preparation. Use an autosampler with cooling capabilities if available.[12] Ensure the mobile phase for HPLC is appropriately acidified to maintain stability during the run.
-
-
Possible Cause 2: Improper Sample Preparation. The choice of solvent and handling can affect the compound's integrity.
-
Solution: Standardize your sample preparation protocol. Use acidified solvents for dissolution and dilution.[5] Ensure complete dissolution and accurate pipetting.
-
Data Presentation
Table 1: Summary of Factors Affecting Anthocyanin Stability
| Factor | Condition Promoting Instability | Recommended Condition for Stability | Source(s) |
| pH | pH > 4.0 | pH 1.0 - 3.0 | [4][5][6] |
| Temperature | Elevated temperatures (>40°C) | Low temperatures (<4°C for short term, <-5°C for long term) | [1][13] |
| Light | Exposure to UV and visible light | Storage in darkness / amber containers | [4] |
| Oxygen | Presence of atmospheric oxygen | De-gassed solvents, inert atmosphere (N₂, Ar) | [4][14] |
| Enzymes | Polyphenol Oxidase (PPO) | Addition of inhibitors (e.g., citric acid), heat inactivation | [4][10] |
| Co-pigments | Absence of stabilizing molecules | Addition of phenolic acids, flavonoids | [12][14] |
Table 2: Influence of pH on the Absorbance Maximum (λmax) of Cyanidin Glycosides
| pH | Reported λmax (nm) for Cyanidin-3-Glucoside | Observed Color | Source(s) |
| 1.0 | ~510-520 | Intense Red | [6][7] |
| 3.0 - 4.0 | ~520 | Reddish-Purple | [7] |
| 5.0 - 6.0 | ~525-530 | Purplish / Bluish | [7][15] |
| 7.0 - 8.0 | ~530-540 (lower intensity) | Blue / Unstable | [6][7] |
| Note: Cyanidin 3-sophoroside exhibits similar spectral behavior to Cyanidin 3-glucoside. The λmax may shift slightly depending on the specific glycosylation, solvent, and presence of other molecules.[15] |
Experimental Protocols
Protocol 1: Preparation of an Acidified Stock Solution
-
Solvent Preparation: Prepare the desired solvent (e.g., methanol, ethanol, or Milli-Q water). Acidify the solvent to a final concentration of 0.1% (v/v) with a weak organic acid such as formic acid or citric acid. To minimize oxidation, sparge the solvent with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Weighing: Accurately weigh the required amount of solid this compound in a fume hood.
-
Dissolution: Add the acidified solvent to the solid compound. Vortex briefly until fully dissolved. Protect the solution from light by using an amber vial or wrapping it in foil.
-
Storage: Use the solution immediately for the best results. If temporary storage is necessary, store it at 2-4°C in a tightly sealed, light-protected container. Do not store aqueous solutions for more than 24 hours.[3]
Protocol 2: Quantification by the pH Differential Method
This method relies on the structural transformation of anthocyanins with a change in pH, which is measured spectrophotometrically.
-
Buffer Preparation: Prepare two buffer systems: potassium chloride buffer (0.025 M), pH 1.0, and sodium acetate (B1210297) buffer (0.4 M), pH 4.5.
-
Sample Preparation: Prepare a concentrated stock solution of your sample.
-
Dilution: Create two dilutions of your stock solution.
-
Dilution A: Dilute an aliquot of the stock solution with the pH 1.0 buffer.
-
Dilution B: Dilute an identical aliquot of the stock solution with the pH 4.5 buffer. The dilution factor should be the same for both and chosen to yield an absorbance reading at λmax within the linear range of the spectrophotometer (typically 0.2-0.8).
-
-
Spectrophotometry:
-
Allow the solutions to equilibrate for 15-20 minutes.
-
Measure the absorbance of both dilutions at the maximum absorbance wavelength (λmax, typically ~520 nm for cyanidin glycosides) and at 700 nm (to correct for haze). Use the corresponding buffer as a blank.
-
-
Calculation:
-
Calculate the absorbance (A) for each dilution: A = (A_λmax – A_700nm).
-
Calculate the monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents (mg/L), using the following formula: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × L) Where:
-
A = (A_pH1.0 - A_pH4.5)
-
MW (Molecular Weight) = 449.2 g/mol (for cyanidin-3-glucoside)
-
DF = Dilution Factor
-
ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin-3-glucoside)
-
L = Pathlength in cm (usually 1 cm)
-
-
(Protocol adapted from methods described for general anthocyanin quantification).[4]
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for unstable this compound solutions.
References
- 1. biolink.no [biolink.no]
- 2. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CAS#:18376-31-3 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. ftb.com.hr [ftb.com.hr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Nuances of pH on Cyanidin 3-Sophoroside Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effects of pH on the stability and degradation of Cyanidin (B77932) 3-sophoroside chloride. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist researchers in their experimental design and data interpretation.
Introduction to pH-Dependent Behavior
Cyanidin 3-sophoroside chloride, a member of the anthocyanin family, is highly sensitive to changes in pH, which significantly impacts its color, stability, and degradation pathway.[1] Understanding these pH-dependent transformations is crucial for its application in research and development. In highly acidic conditions (pH < 3), it primarily exists as the stable, red-colored flavylium (B80283) cation.[1][2] As the pH increases, it undergoes structural changes, leading to the formation of a colorless carbinol pseudobase (pH 4-6) and a violet/blue quinonoidal base.[1] These transformations are reversible to some extent, but prolonged exposure to neutral or alkaline conditions can lead to irreversible degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid Color Fading | High pH of the solution. Anthocyanins are unstable in neutral to alkaline conditions. | Adjust the pH of the solution to acidic conditions (pH < 3) using a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer). Store solutions at low temperatures (< -5°C) and protected from light. |
| Precipitation of the Compound | Poor solubility at a specific pH or high concentration. | Ensure the solvent system is appropriate. Acidified methanol (B129727) or ethanol (B145695) can improve solubility.[2] If working in aqueous solutions, ensure the concentration is within the solubility limits at the working pH. |
| Inconsistent Spectrophotometer Readings | pH-dependent shifts in the maximum absorption wavelength (λmax). The λmax can shift as the pH changes, leading to inaccurate quantification if measured at a single wavelength. | Perform a full spectral scan (e.g., 400-800 nm) to determine the λmax at each pH before taking quantitative measurements. |
| Broad or Tailing Peaks in HPLC | Inappropriate mobile phase pH or composition. Interaction of the analyte with the stationary phase. | Optimize the mobile phase. Acidifying the aqueous component (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape for anthocyanins.[3][4] |
| Unexpected Degradation Products | Contamination with metal ions or exposure to oxidative conditions. | Use high-purity solvents and reagents. Consider adding a chelating agent (e.g., EDTA) if metal ion contamination is suspected. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing solutions of this compound?
For maximum stability, solutions of this compound should be stored in acidic conditions, ideally at a pH below 3.0.[1][5] Under these conditions, the compound exists predominantly in its most stable form, the flavylium cation. Storage should also be at low temperatures (e.g., -20°C or below) and in the dark to minimize degradation.
Q2: How does pH affect the color of this compound solutions?
The color of this compound solutions is a direct indicator of its chemical form and is highly pH-dependent.[1]
-
pH 4-6: Colorless or very pale pink (Carbinol pseudobase)[1]
-
pH 7-8: Violet to blue (Quinonoidal base)[1]
-
pH > 8: Unstable, leading to degradation and a yellowish-brown color.
Q3: What are the primary degradation products of this compound at different pH values?
Under acidic conditions, degradation can occur through the hydrolysis of the glycosidic bond, releasing the aglycone (cyanidin) and the sophorose sugar moiety.[6] At neutral or alkaline pH, the degradation is more complex and can involve the opening of the heterocyclic ring to form a chalcone, which is then further degraded into phenolic acids and aldehydes.[7] Common degradation products identified from related cyanidin glycosides include protocatechuic acid, 2,4-dihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid.[7][8]
Q4: Can I use UV-Vis spectrophotometry to quantify this compound at any pH?
While UV-Vis spectrophotometry is a common method for quantification, it's crucial to account for the pH-dependent spectral shifts. The maximum absorbance wavelength (λmax) and the molar absorptivity change with pH.[9][10] For accurate quantification across different pH values, it is recommended to either construct a separate calibration curve for each pH or use a pH-independent method like HPLC.[3]
Q5: How does the glycosylation (sophoroside) affect the stability of the cyanidin core compared to the aglycone?
The presence of the sophoroside group generally increases the stability of the cyanidin molecule, particularly in acidic solutions.[9][11] The sugar moiety can protect the flavylium cation from hydration to the colorless carbinol form. However, at neutral and alkaline pH, the stability of both the glycoside and the aglycone is significantly reduced.[9][12]
Quantitative Data Summary
The following tables summarize the impact of pH on the stability and spectral properties of cyanidin derivatives. Note that specific kinetic data for this compound is limited; therefore, data for the closely related Cyanidin 3-glucoside and Cyanidin are also presented for comparative purposes.
Table 1: pH-Dependent Color and Maximum Absorption Wavelength (λmax) of Cyanidin Derivatives
| pH | Cyanidin 3-sophoroside (Observed Color) | Cyanidin 3-glucoside (λmax) | Cyanidin (λmax) |
| 1.0 | Red | 510 nm | 510 nm |
| 3.0 | Red-Violet | 512 nm | 510 nm |
| 5.0 | Purplish | 525 nm | 530 nm |
| 7.0 | Violet-Blue | 535 nm | 535 nm |
| 9.0 | Blue | 540 nm | 545 nm |
Data synthesized from multiple sources.[9][10][13]
Table 2: Stability of Cyanidin Derivatives at 25°C over 8 hours
| pH | % Remaining Cyanidin 3-glucoside | % Remaining Cyanidin |
| 2.0 | 99% | 27% |
| 4.0 | - | - |
| 7.0 | Less stable than Cyanidin | More stable than Cy3Glc |
| 9.0 | - | - |
Data extracted from a study on Cyanidin and Cyanidin 3-O-β-glucopyranoside.[9][11] The thermal degradation of anthocyanins, including cyanidin glycosides, typically follows first-order kinetics.[14][15]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Spectral Shifts
Objective: To determine the maximum absorption wavelength (λmax) of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions (pH 1.0, 3.0, 5.0, 7.0, 9.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in acidified methanol (0.1% HCl).
-
Prepare a series of dilutions of the stock solution in each buffer to a final concentration suitable for spectrophotometric analysis (e.g., 10-50 µg/mL).
-
For each pH, scan the absorbance of the solution from 400 nm to 700 nm using the corresponding buffer as a blank.
-
Record the wavelength of maximum absorbance (λmax) for each pH.
Protocol 2: pH Stability Assessment using HPLC
Objective: To quantify the degradation of this compound over time at various pH values.
Materials:
-
This compound
-
Buffer solutions (pH 2.0, 4.0, 7.0)
-
Incubator or water bath set to a specific temperature (e.g., 25°C or 37°C)
-
HPLC system with a C18 column and UV-Vis or DAD detector
-
Mobile phase: e.g., Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B)
-
Autosampler vials
Procedure:
-
Prepare solutions of this compound in each of the test pH buffers.
-
Immediately inject a sample (t=0) from each solution into the HPLC to determine the initial concentration.
-
Incubate the remaining solutions at the desired temperature, protected from light.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.
-
Monitor the peak area of this compound at its λmax (determined in Protocol 1 or from literature, e.g., 520 nm).
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
The degradation rate constant (k) and half-life (t1/2) can be determined by plotting the natural logarithm of the concentration versus time, which should yield a linear relationship for first-order degradation.[14]
Visualizations
Caption: pH-dependent structural transformations of Cyanidin 3-sophoroside.
Caption: Workflow for assessing the pH stability of Cyanidin 3-sophoroside.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Determination of cyanidin-3-glucoside (red kernel food colour) in beverages by high performance liquid chromatography and a study of its degradation by quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation products of cyanidin glycosides from tart cherries and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. researchgate.net [researchgate.net]
- 14. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ftb.com.hr [ftb.com.hr]
"temperature and light sensitivity of Cyanidin 3-sophoroside chloride"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the temperature and light sensitivity of Cyanidin (B77932) 3-Sophoroside Chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Cyanidin 3-Sophoroside Chloride?
A1: To ensure maximum stability, this compound should be stored in a dry, dark place at low temperatures, ideally at -20°C for long-term storage and between 2-8°C for short-term use.[1] Exposure to light and moisture should be minimized.
Q2: At what temperature does this compound start to degrade?
A2: this compound is susceptible to degradation at elevated temperatures. It is easily degraded by hydrolysis and/or hydrogenation at temperatures above 40°C.[1] Significant degradation of related anthocyanins has been observed at temperatures ranging from 60°C to 120°C.[2]
Q3: How does pH affect the stability of this compound?
A3: Like other anthocyanins, the stability of this compound is highly pH-dependent. It is most stable in acidic conditions (pH < 3), where it exists predominantly as the red-colored flavylium (B80283) cation. As the pH increases towards neutral and alkaline conditions, its stability decreases, leading to color changes and degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light. Exposure to light, especially in the presence of oxygen, can accelerate its degradation.[3] It is recommended to handle the compound in a light-protected environment, for example, by using amber vials or covering containers with aluminum foil.
Q5: What are the common degradation products of this compound?
A5: The thermal degradation of cyanidin glycosides, such as this compound, typically involves the cleavage of the glycosidic bond and the opening of the heterocyclic ring. The primary degradation products of the closely related Cyanidin-3-O-glucoside are protocatechuic acid and phloroglucinaldehyde.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Color of the solid compound has faded from dark red/purple to a lighter shade. | 1. Prolonged exposure to light. 2. Storage at improper (non-refrigerated) temperatures. 3. Exposure to moisture. | 1. Discard the product if significant discoloration is observed, as it may indicate degradation. 2. Always store the compound in a dark, dry, and cold environment as recommended. |
| A solution of the compound rapidly loses its color during an experiment. | 1. The pH of the solution is neutral or alkaline. 2. The solution is being heated at or above 40°C. 3. The solution is exposed to strong light for an extended period. | 1. Adjust the pH of the solution to the acidic range (pH < 3) to improve stability. 2. If heating is necessary, use the lowest possible temperature for the shortest duration. 3. Protect the solution from light by using amber vials or wrapping the container in foil. |
| Inconsistent results in bioassays. | 1. Degradation of the compound due to improper handling or storage. 2. Use of a solvent that promotes degradation. | 1. Prepare fresh solutions for each experiment from properly stored solid material. 2. Use acidic buffers for aqueous solutions. If using organic solvents, ensure they are of high purity and free of contaminants that could accelerate degradation. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Thermal or photodegradation of the compound. | 1. Analyze a freshly prepared sample and compare the chromatogram to a reference. 2. If degradation is suspected, identify the degradation products (e.g., via LC-MS) to confirm. Common degradation products include protocatechuic acid.[4] |
Quantitative Data on Stability
The thermal degradation of anthocyanins, including compounds structurally similar to this compound, generally follows first-order kinetics. The rate of degradation is influenced by temperature and the specific anthocyanin structure.
Table 1: Thermal Degradation Kinetics of Related Cyanidin Glycosides in Sour Cherry Paste [2]
| Compound | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Activation Energy (Ea) (kJ/mol) |
| Cyanidin-3-glucosylrutinoside | 80 | 2.2 x 10⁻² | 32.10 | 42 |
| 90 | 3.5 x 10⁻² | 20.12 | ||
| 100 | 4.9 x 10⁻² | 14.12 | ||
| 110 | 6.7 x 10⁻² | 10.30 | ||
| 120 | 8.5 x 10⁻² | 8.13 | ||
| Cyanidin-3-rutinoside | 80 | 1.5 x 10⁻² | 45.69 | 50 |
| 90 | 2.8 x 10⁻² | 24.81 | ||
| 100 | 4.6 x 10⁻² | 15.10 | ||
| 110 | 6.8 x 10⁻² | 10.21 | ||
| 120 | 8.4 x 10⁻² | 8.27 |
Note: This data is for related compounds and should be used as a guideline for the expected stability of this compound.
Experimental Protocols
Protocol for Assessing Thermal Stability
This protocol is adapted from studies on the thermal degradation kinetics of anthocyanins.[2]
-
Preparation of Solutions: Prepare a stock solution of this compound in an appropriate acidic buffer (e.g., citrate-phosphate buffer, pH 3.0) to a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into multiple sealed, light-protected vials to prevent evaporation and photodegradation during the experiment.
-
Incubation: Place the vials in constant-temperature water baths or incubators set to the desired temperatures (e.g., 60, 70, 80, 90, and 100°C).
-
Sampling: At predetermined time intervals, remove one vial from each temperature and immediately cool it in an ice bath to stop the degradation reaction.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (at ~520 nm).
-
Data Analysis: Plot the natural logarithm of the concentration (or the ratio of concentration at time t to the initial concentration) versus time. If the degradation follows first-order kinetics, the plot will be linear. The negative slope of this line represents the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol for Assessing Light Stability
This protocol provides a general framework for evaluating the photodegradation of this compound.
-
Preparation of Solutions: Prepare a solution of this compound in an acidic buffer (pH 3.0) in transparent vials. Prepare a control set of vials wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Place both sets of vials in a controlled environment with a specific light source (e.g., a fluorescent lamp or a UV lamp) at a fixed distance. Monitor and record the light intensity (in lux or W/m²).
-
Sampling: At regular time intervals, take samples from both the light-exposed and dark control vials.
-
Analysis: Measure the concentration of this compound in each sample using HPLC.
-
Data Analysis: Compare the degradation rates between the light-exposed samples and the dark controls to determine the effect of light. The degradation kinetics can be analyzed similarly to the thermal stability protocol.
Visualizations
Caption: Workflow for Thermal Stability Assessment of this compound.
Caption: Troubleshooting Logic for Rapid Color Loss in Solution.
References
Technical Support Center: Cyanidin 3-Sophoroside Chloride Extraction
Welcome to the technical support center for Cyanidin (B77932) 3-sophoroside chloride. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is Cyanidin 3-sophoroside chloride and why is it difficult to extract?
This compound is a type of anthocyanin, a natural pigment responsible for the red-purple color in many plants.[1] Like other anthocyanins, it is a polar molecule, but its extraction is challenging due to its inherent instability.[2][3] It is highly sensitive to degradation by factors such as pH, temperature, light, and oxygen.[2][4]
Q2: What are the best solvents for dissolving this compound?
This compound is soluble in polar solvents. For analytical purposes, Dimethyl Sulfoxide (DMSO) and Pyridine are suitable.[5] For extraction from plant matrices, commonly used solvents include methanol (B129727), ethanol, acetone, and water.[2][3][6] These are often used as aqueous mixtures to improve extraction efficiency.[3]
Q3: Why is it critical to acidify the extraction solvent?
Acidification is crucial for the stability of this compound.[3] In acidic conditions (ideally pH 1-3), it exists predominantly in its most stable form, the red flavylium (B80283) cation.[2] As the pH increases towards neutral or alkaline, it undergoes structural changes to less stable forms, leading to degradation and loss of color.[2] Therefore, adding a small amount of acid to the extraction solvent is a critical step to prevent degradation and maximize yield.[2][3]
Q4: Which acid should I use to acidify my solvent?
The choice of acid can depend on the specific type of anthocyanin being extracted. For general purposes, dilute hydrochloric acid (HCl), formic acid, or acetic acid are commonly used.[2][3] However, for acylated anthocyanins, which can be degraded by strong mineral acids, organic acids like formic or acetic acid are recommended.[6]
Q5: What are the recommended storage conditions for extracts containing this compound?
To ensure stability, extracts should be stored in an acidic buffer or solvent in the dark at low temperatures (e.g., < -5°C).[1][2] It is also advisable to store them under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Extraction Yield | 1. Incomplete Cell Lysis: The solvent cannot effectively penetrate the plant material. 2. Insufficient Extraction Time/Cycles: The compound has not been fully extracted from the matrix. 3. Inappropriate Solvent: The solvent polarity is not optimal for the target molecule. | 1. Improve Grinding: Ensure the plant material is ground to a fine, consistent powder to maximize surface area.[2] 2. Increase Contact Time: Consider longer extraction times or perform multiple extraction cycles on the residue.[2] 3. Optimize Solvent: Test different polar solvents (methanol, ethanol, acetone) and their aqueous mixture ratios. Ensure the solvent is properly acidified.[2] |
| Extract is Brown or Colorless | Significant Degradation: The anthocyanin structure has been cleaved or polymerized due to exposure to high pH, temperature, or light.[2] | 1. Verify pH: Ensure the extraction solvent is acidic (pH 1-3) and monitor the pH throughout the process.[2] 2. Reduce Temperature: Avoid high temperatures. If using a rotary evaporator, keep the water bath temperature as low as possible (<40°C).[1][2] 3. Protect from Light: Use amber-colored glassware or work in a dark room to minimize light exposure.[2] |
| Poor Reproducibility in SPE Purification | 1. Inconsistent pH Control: Small pH variations can affect the compound's charge and its retention on the sorbent. 2. Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution affect interaction time. 3. Column Drying: If the SPE cartridge dries out between steps, it can lead to channeling and inconsistent results. | 1. Use Buffers: Maintain a consistent pH throughout the solid-phase extraction (SPE) process using appropriate buffers.[7] 2. Control Flow Rate: Use an automated SPE system or maintain a slow, consistent flow rate (e.g., 1-2 mL/min) during all steps.[7] 3. Prevent Drying: Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps.[7] |
| Impure Eluate After SPE | 1. Ineffective Wash Step: Interferences are not being adequately removed. 2. Wrong Sorbent: The chosen sorbent does not have sufficient selectivity for this compound. 3. Sample Overload: Too much crude extract is loaded onto the SPE cartridge. | 1. Optimize Wash Step: Use the strongest wash solvent that does not elute the target compound. An acidified water wash followed by a weak organic solvent wash can remove both polar and non-polar interferences.[7] 2. Select a Different Sorbent: Consider a mixed-mode SPE cartridge (e.g., with reversed-phase and ion-exchange properties) for better selectivity.[7] 3. Adjust Sample Load: Reduce the amount of sample loaded onto the cartridge. |
Quantitative Data Summary
The following tables summarize key parameters for the extraction of this compound and related anthocyanins from various sources. These values can serve as a starting point for method development.
Table 1: General Solid-Liquid Extraction Parameters
| Parameter | Recommended Range/Value | Source(s) |
| Solvent Type | Methanol, Ethanol, Acetone (often in aqueous mixtures) | [2][3] |
| Acidification | 0.1% - 1% (v/v) HCl, Formic Acid, or Acetic Acid | [2][3][6] |
| pH | 1 - 3 | [2] |
| Solid-to-Liquid Ratio | 1:10 to 1:50 (g/mL) | [3] |
| Temperature | < 40°C | [1][2] |
Table 2: Example Optimized Extraction Conditions from Literature
| Extraction Method | Plant Source | Solvent System | Temperature | Time | Reported Yield/Result | Source(s) |
| Pressurized Liquid Extraction (PLE) | Blackberry Residues | Ethanol or 50% (v/v) Ethanol/Water | 60 - 80°C | N/A | 1.40 mg/g (as cyanidin-3-O-glucoside equivalent) | [8] |
| Pressurized Liquid Extraction (PLE) | Red Grape Pomace | 50% (v/v) Ethanol/Water | 100°C | N/A | 497 mg/100g dry weight | [8] |
| Supercritical Fluid Extraction (SFE) | N/A | 10% (w/w) of 50% (v/v) Ethanol/Water (pH 2) as co-solvent | 60°C | N/A | 22 mg/g dry residue (as cyanidin-3-O-rutinoside equivalent) | [8] |
| Ultrasound-Assisted Extraction (UAE) | Butterfly Pea | Choline chloride/glycerol (NADES) | 80°C | 50 min | 374.65 mg/L (as delphinidin-3-glucoside equivalent) | [9] |
Experimental Protocols
Protocol 1: Standard Solid-Liquid Extraction for this compound
This protocol describes a general method for extracting this compound from dried plant material.
Materials:
-
Dried, powdered plant material
-
Extraction Solvent: Methanol or Ethanol (HPLC grade)
-
Acidifying Agent: Hydrochloric acid (HCl) or Formic Acid
-
Grinder or blender
-
Centrifuge and tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
-
Sample Preparation: Grind the dried plant material into a fine, homogenous powder to increase the surface area for extraction.[3]
-
Solvent Preparation: Prepare the extraction solvent by adding an acidifying agent. A common choice is methanol with 0.1% HCl (v/v).[3] For acid-sensitive compounds, use formic or acetic acid.[6]
-
Extraction:
-
Weigh the powdered plant material and place it in a flask.
-
Add the acidified solvent at a solid-to-liquid ratio between 1:10 and 1:50 (g/mL).[3]
-
Agitate the mixture using a shaker or stirrer at a controlled, low temperature (<40°C) for a defined period (e.g., 1-2 hours). Protect the flask from light by wrapping it in aluminum foil.[2]
-
-
Separation:
-
Separate the solid residue from the solvent by centrifugation (e.g., 4000 x g for 15 minutes) or filtration.[3]
-
Collect the supernatant, which contains the extracted anthocyanins.
-
-
Re-extraction (Optional): To maximize yield, the residue can be re-extracted with fresh solvent one or two more times. Combine the supernatants from all extraction cycles.[3]
-
Concentration: Remove the solvent from the combined supernatant using a rotary evaporator. Ensure the water bath temperature is kept below 40°C to prevent degradation.[1][2]
-
Storage: Store the final concentrated extract at or below -5°C in an amber vial under an inert atmosphere.[1][2]
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol outlines a typical procedure for purifying the crude extract using a C18 SPE cartridge.
Materials:
-
Crude plant extract
-
C18 SPE Cartridge
-
Solvents: Methanol, Ethyl Acetate (B1210297), Deionized Water
-
Acidifying Agent: HCl or Formic Acid
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Activate the C18 cartridge by passing 5 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of acidified deionized water (e.g., water with 0.1% HCl, pH ~2) through it. Do not let the cartridge dry out.[7]
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the retained this compound with 2-5 mL of acidified methanol (e.g., 0.1% HCl in methanol).[7]
-
Collect the colored eluate in a clean vial.
-
-
Solvent Evaporation and Storage: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator at low temperature. Store the purified compound under the recommended conditions.
Visualized Workflows and Logic
References
- 1. biolink.no [biolink.no]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Analytical Standard at Best Price, High Purity Supplier in Mumbai [nacchemical.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in Cyanidin 3-sophoroside Chloride Analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding matrix effects in the analysis of Cyanidin 3-sophoroside chloride and other related anthocyanins.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In complex biological or food matrices, compounds like phospholipids (B1166683), salts, and other metabolites can interfere with the ionization of the target analyte, such as this compound, in the mass spectrometer's ion source.[4] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]
Q2: How can I identify and quantify matrix effects in my assay?
A2: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A solution of the analyte is continuously infused into the mass spectrometer after the analytical column, while a blank, extracted sample matrix is injected.[5] Dips or peaks in the constant analyte signal indicate where co-eluting matrix components are causing suppression or enhancement.[3][5]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common way to measure the impact of the matrix.[4][5] The matrix effect percentage (ME%) is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix (Set A) with the peak area of the analyte in a neat solvent (Set B).
The formula is: ME (%) = (Peak Area in Set A / Peak Area in Set B) x 100% .
Q3: What is the most effective way to compensate for unavoidable matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[6][7] A SIL-IS is a version of the analyte (e.g., ¹³C-labeled Cyanidin 3-sophoroside) that has nearly identical chemical and physical properties to the analyte itself.[8][9] Because it co-elutes and experiences the same degree of ion suppression or enhancement, it accurately corrects for variations in signal intensity, improving data accuracy and precision.[6][7] If a specific SIL-IS is unavailable, a structurally similar analog can be used, though it may not compensate as effectively.
Q4: Which sample preparation methods are recommended for reducing matrix effects in anthocyanin analysis?
A4: Improving sample cleanup is one of the most effective strategies to circumvent matrix effects.[4] The goal is to remove interfering endogenous compounds before LC-MS analysis.[3] Common techniques include:
-
Solid-Phase Extraction (SPE): Widely used for cleaning and concentrating anthocyanins from complex samples like plasma or food extracts.[10][11] It is more rapid and economical than LLE and can provide cleaner extracts than protein precipitation.[11][12][13]
-
Liquid-Liquid Extraction (LLE): An effective technique for separating analytes based on their differential solubility in immiscible liquids.[4][13]
-
Protein Precipitation (PPT): A simple and fast method for samples like plasma, but it may not remove other interferences like phospholipids, which are a major cause of ion suppression.[4][12][14]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An increasingly popular method for extracting analytes from complex food matrices, it involves an extraction/partitioning step followed by dispersive SPE (dSPE) for cleanup.[15][16]
Troubleshooting Guide
Problem: I am observing significant ion suppression (low signal intensity and poor sensitivity).
Possible Causes:
-
Co-elution of matrix components (e.g., phospholipids, salts) with the analyte.[4]
-
Insufficient sample cleanup.[3]
-
High concentration of matrix components overloading the ion source.[17]
Solutions:
-
Optimize Sample Preparation: A more rigorous cleanup is the most effective solution.[4] If using protein precipitation, consider switching to SPE or LLE for a cleaner extract.[12] For food matrices, an optimized QuEChERS protocol with a dSPE cleanup step can effectively remove interferences.[15][16]
-
Modify Chromatographic Conditions: Adjust the HPLC gradient to separate the analyte from the regions of major matrix interference.[3][17] Often, interferences elute at the beginning (solvent front) or end of the gradient.[17]
-
Dilute the Sample: A simple but effective method is to dilute the sample extract. This reduces the concentration of interfering compounds.[3][7] This is only viable if the analyte concentration is high enough to be detected after dilution.[3]
-
Check Instrument Hardware: For certain compounds, interactions with the metal surfaces of standard HPLC columns can cause signal suppression.[18] Consider using a metal-free or PEEK-lined column if you suspect chelation or adsorption issues.[18]
Problem: My results show high variability and poor reproducibility between samples.
Possible Causes:
-
Inconsistent sample-to-sample matrix composition leading to variable matrix effects.[7]
-
Analyte degradation during sample preparation. Anthocyanins are known to be unstable, especially during steps like solvent evaporation.[14]
Solutions:
-
Employ a SIL-Internal Standard: This is the most robust way to correct for inter-sample variability in matrix effects.[7]
-
Use Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to ensure that they are affected similarly by the matrix.[7][19]
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for every sample. For anthocyanins, which are more stable at low pH, ensure all extraction solvents are appropriately acidified (e.g., with formic or hydrochloric acid).[15][20] Avoid lengthy procedures or solvent evaporation steps where possible.[14]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for cleaning up plasma samples for anthocyanin analysis and is based on methods that show good recovery and peak shape.[13]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of acidified water (e.g., water with 0.1% formic acid). Do not allow the cartridge to dry.
-
Loading: Acidify 500 µL of plasma to pH 2.[13] Add an internal standard. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of acidified water to remove polar interferences like salts.
-
Elution: Elute the this compound and other anthocyanins with 1 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
Final Step: The eluate can be evaporated to dryness and reconstituted in the mobile phase or injected directly if the concentration is sufficient. A filtration step prior to injection is recommended.[13]
Protocol 2: QuEChERS for Fruit/Vegetable Matrices
This protocol is adapted from methods used for extracting compounds from complex plant matrices.[15][16]
-
Homogenization & Extraction: Homogenize 10 g of the sample with 10 mL of acidified acetonitrile (B52724) (e.g., with 0.1% HCl).[15] Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).
-
Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.[16]
-
Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing anhydrous MgSO₄ and a sorbent like C18 or PSA to remove remaining interferences.
-
Final Step: Vortex and centrifuge again. The resulting supernatant is ready for LC-MS/MS analysis.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Anthocyanin Analysis
| Technique | Pros | Cons | Typical Recovery % | Reference |
| Solid-Phase Extraction (SPE) | High purity, good for complex matrices, removes salts and phospholipids effectively.[11][12] | More steps and cost than PPT. | 68 - 108% | [10][13] |
| Liquid-Liquid Extraction (LLE) | Good removal of proteins and some lipids. | Can be labor-intensive, uses larger solvent volumes. | ~73% | [13] |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[4] | Does not effectively remove non-protein interferences like phospholipids.[4][14] | Not specified, but generally lower purity. | [14] |
| QuEChERS | High throughput, effective for a wide range of analytes in food matrices.[15][16] | May require optimization of dSPE sorbents for specific matrix/analyte combinations. | 88 - 114% | [15] |
Table 2: Typical LC-MS/MS Method Validation Parameters for Anthocyanins
| Parameter | Typical Range | Notes | Reference |
| Linearity (r²) | ≥ 0.99 | Indicates a strong correlation between concentration and response. | [10][21] |
| Limit of Detection (LOD) | 0.01 - 3.7 µg/mL | Varies significantly with the instrument and matrix. | [21] |
| Limit of Quantification (LOQ) | 0.03 - 8.5 µg/mL | The lowest concentration that can be reliably quantified. | [10][21] |
| Precision (CV%) | < 15% | Measures the repeatability of the method. | [10] |
| Accuracy (Recovery %) | 85 - 115% | Indicates how close the measured value is to the true value. | [22] |
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. benchchem.com [benchchem.com]
- 8. 13C Labeled internal standards | LIBIOS [libios.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of anthocyanosides in grapes by QuEChERS and biphenyl-UHPLC tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Green sample preparation for anthocyanin extraction from purple corn: analytical evaluation of pressurized liquid and ultrasound-assisted extraction using sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Cyanidin 3-Sophoroside Chloride in Plasma
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with the quantification of Cyanidin (B77932) 3-sophoroside chloride in plasma.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying Cyanidin 3-sophoroside chloride in plasma challenging?
A: The primary challenges stem from its inherent instability, low plasma concentrations, and susceptibility to matrix effects. Anthocyanins like Cyanidin 3-sophoroside are highly sensitive to pH, temperature, and light, readily degrading into various other compounds.[1][2][3] Furthermore, the complex nature of plasma can lead to significant ion suppression or enhancement during LC-MS/MS analysis, compromising accuracy and precision.[4]
Q2: What is the most critical factor for sample stability?
A: Maintaining a low pH (typically below 3) is the most critical factor.[1][2][3] Cyanidin 3-sophoroside exists in its most stable form, the red flavylium (B80283) cation, under acidic conditions. At neutral or higher pH, it rapidly converts to colorless or bluish forms that are prone to degradation.[2][3] Therefore, all solvents and collection tubes should be acidified.
Q3: What are "matrix effects" and how do they impact the analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the plasma matrix (e.g., phospholipids, salts, proteins).[4] This can lead to ion suppression (reduced signal) or ion enhancement (increased signal), causing inaccurate quantification. Effective sample cleanup is essential to minimize these effects.
Q4: Which sample preparation technique is better: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?
A: Solid-Phase Extraction (SPE) is generally superior for this application. While PPT is simpler, it often results in lower recovery and less effective removal of matrix components, leading to more pronounced ion suppression.[4] SPE provides a much cleaner extract, leading to higher recovery rates and more reliable data.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Analyte Degradation: Sample pH was not acidic enough; exposure to light or elevated temperatures. | 1. Ensure all collection tubes, solvents, and reconstitution solutions are acidified (e.g., with 0.1-1% formic acid) to maintain a pH < 3. Store samples at -80°C and protect from light. |
| 2. Poor Extraction Recovery: Suboptimal sample preparation method or solvent selection. | 2. Switch from Protein Precipitation to Solid-Phase Extraction (SPE). Optimize SPE wash steps to remove interferences without eluting the analyte. Use acidified methanol (B129727) for elution. | |
| 3. Mass Spectrometer Settings: Incorrect precursor/product ion pair (MRM transition) or insufficient collision energy. | 3. Infuse a standard solution to optimize MS parameters. For cyanidin glycosides, the primary fragmentation is the loss of the sugar moieties. The cyanidin aglycone (m/z 287) is the typical product ion.[5][6] | |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent Sample Preparation: Variable pH, inconsistent elution volumes, or allowing the SPE cartridge to dry out. | 1. Use buffers to ensure consistent pH. Employ an automated SPE system for consistent flow rates and volumes. Do not let the SPE sorbent bed go dry between conditioning and sample loading. |
| 2. Significant Matrix Effects: Co-elution of interfering compounds from the plasma. | 2. Improve chromatographic separation to resolve the analyte from the ion-suppressing regions (often the early and late parts of the run). Use a stable isotope-labeled internal standard to compensate for variability. | |
| 3. Analyte Adsorption: The compound may be adsorbing to plasticware. | 3. Use low-adsorption polypropylene (B1209903) tubes and vials. | |
| Peak Tailing or Splitting | 1. Chromatographic Issues: Column degradation, incompatible mobile phase, or sample solvent effects. | 1. Use a guard column to protect the analytical column. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| 2. Secondary Interactions: Silanol (B1196071) interactions on the column with the positively charged analyte. | 2. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol activity and maintain the analyte in its cationic form. |
Experimental Protocols & Data
Disclaimer: The following protocols and data are based on methods developed for the closely related compound, Cyanidin-3-glucoside, and should serve as a starting point for method development and validation for this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of cyanidin glycosides from plasma.[7]
-
Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge.
-
Equilibration: Pass 1 mL of acidified water (0.1% formic acid) through the cartridge. Do not allow it to dry.
-
Sample Loading:
-
Thaw 500 µL of plasma on ice.
-
Spike with an appropriate internal standard.
-
Acidify with 250 µL of 0.1% formic acid in water.
-
Load the entire sample onto the SPE cartridge.
-
-
Washing:
-
Wash with 1 mL of acidified water (0.1% formic acid) to remove polar impurities.
-
-
Elution:
-
Elute the analyte with 500 µL of acidified methanol (80% acetonitrile (B52724) with 0.1% formic acid).
-
-
Dry & Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% methanol with 0.1% formic acid).
-
Comparative Recovery Data (Related Anthocyanins)
The following table demonstrates the significant improvement in recovery when using SPE compared to Protein Precipitation (PPT) for various anthocyanins in plasma.[4]
| Analyte | Sample Prep Method | Average Recovery (%) |
| Cyanidin-3-glucoside | PPT | 18.4 |
| SPE | 121.1 | |
| Pelargonidin-3-glucoside | PPT | 4.2 |
| SPE | 60.8 |
LC-MS/MS Parameters (Example for Cyanidin Glycosides)
The following parameters are a typical starting point for the analysis of cyanidin glycosides.[7][8][9]
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., Zorbax SB-C18, 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with low %B (e.g., 5-10%), ramp up to elute analyte, then wash and re-equilibrate. |
| Flow Rate | 0.5 - 0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Cyanidin 3-sophoroside (Predicted): [M]+ m/z 611.2 → 287.1 (loss of sophorose) Cyanidin-3-glucoside (Reference): [M]+ m/z 449.1 → 287.1 (loss of glucose) |
| Internal Standard | A stable isotope-labeled version of the analyte is ideal. Alternatively, another anthocyanin not present in the sample can be used. |
Method Validation Data (Example for Cyanidin-3-glucoside)
This table shows typical validation parameters for an LC-MS/MS method for a related compound in rat plasma.[8]
| Parameter | Result |
| Linearity Range | 3.0 - 2700 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3.0 ng/mL |
| Intra-day Precision (%RSD) | < 14.5% |
| Inter-day Precision (%RSD) | < 14.5% |
| Accuracy | 88.5% to 113.6% |
Visual Workflow and Pathway Diagrams
Analytical Workflow
The following diagram outlines the general workflow for quantifying this compound in plasma.
Caption: General analytical workflow from sample collection to final quantification.
Key Challenges and Mitigations
This diagram illustrates the major challenges in the analytical process and the strategies to overcome them.
Caption: Core challenges and the corresponding strategies to ensure accurate analysis.
References
- 1. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Safety and Pharmacokinetics of Cyanidin-3-Glucoside after 2-Week Administration of Black Bean Seed Coat Extract in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing degradation of Cyanidin 3-sophoroside chloride during storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cyanidin (B77932) 3-sophoroside chloride during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Cyanidin 3-sophoroside chloride?
A1: To ensure the long-term stability of this compound, it should be stored at -20°C or below in a tightly sealed container to protect it from moisture.[1] The storage area should be dark to prevent photodegradation.[2] For short-term storage of a few days, a temperature of less than -5°C is recommended.
Q2: What are the main factors that cause the degradation of this compound?
A2: The primary factors contributing to the degradation of this compound are elevated temperature, exposure to light, inappropriate pH, presence of oxygen, and enzymatic activity. Temperatures above 40°C can lead to hydrolysis and hydrogenation. Like other anthocyanins, it is most stable in acidic conditions (pH < 3) and degrades rapidly in neutral or alkaline environments.[3] Exposure to light, especially UV light, can cause rapid color loss and structural degradation.
Q3: In what type of solvents should I dissolve this compound for experiments?
A3: For optimal stability, dissolve this compound in acidic solvents. Acidified methanol (B129727) or ethanol (B145695) are common choices for extraction and analysis.[4] If an aqueous solution is required, use a buffer with a pH below 3. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) can be used, but it is advisable to prepare fresh aqueous dilutions for experiments and not to store aqueous solutions for more than a day.
Q4: Can I store solutions of this compound?
A4: It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, store stock solutions in an acidic solvent (e.g., acidified methanol) at -20°C or below in the dark. Aqueous solutions are particularly unstable and should not be stored for extended periods.
Q5: What is the visual appearance of this compound, and what does a color change indicate?
A5: Solid this compound is typically a dark red to purple powder. In acidic solutions (pH < 3), it appears red due to the predominance of the stable flavylium (B80283) cation. As the pH increases towards neutral, the color will fade as the colorless carbinol (hemiketal) form becomes more prevalent. A shift to blue or purple can indicate the formation of the quinonoidal base at a slightly higher pH, while a yellowish hue suggests the formation of the chalcone (B49325) structure, which is a sign of degradation.[5]
Troubleshooting Guides
Issue 1: Rapid Color Fading of the Compound in Solution
| Possible Cause | Troubleshooting Step |
| pH of the solvent is too high (neutral or alkaline). | Immediately acidify the solution by adding a small amount of a suitable acid (e.g., hydrochloric acid, formic acid) to reach a pH below 3. For future experiments, ensure all solvents and buffers are pre-adjusted to an acidic pH. |
| Exposure to light. | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Elevated temperature. | Maintain the solution at a low temperature (e.g., on ice) during the experiment. Avoid heating the solution unless it is a required step in the protocol, and if so, minimize the duration and temperature. |
| Presence of oxidizing agents or metal ions. | Use high-purity solvents and reagents to minimize contaminants. If contamination is suspected, prepare fresh solutions with new reagents. |
Issue 2: Inconsistent or Poor Results in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of the sample during preparation or in the autosampler. | Prepare samples immediately before analysis. Use an acidic mobile phase and sample diluent. If the autosampler is not refrigerated, reduce the time the sample spends in the vial before injection. |
| Inappropriate mobile phase. | Ensure the mobile phase is acidic (e.g., containing 0.1% formic acid or trifluoroacetic acid) to maintain the stability of the analyte on the column. Degas the mobile phase to prevent bubble formation. |
| Column contamination or degradation. | Flush the column with a strong solvent to remove any adsorbed impurities. If peak shape does not improve, consider replacing the guard column or the analytical column. |
| Incorrect detection wavelength. | The maximum absorbance for cyanidin glycosides is typically around 520 nm in acidic conditions.[6] Verify that the detector is set to the correct wavelength. |
Quantitative Stability Data
Disclaimer: Quantitative stability data for this compound is limited in the available literature. The following tables provide data for the closely related and most common anthocyanin, Cyanidin-3-O-glucoside, which can be used as an estimate for stability trends. The degradation kinetics are generally assumed to follow first-order kinetics.
Table 1: Half-life (t½) of Cyanidin-3-O-glucoside at Various Temperatures in an Acidic Environment
| Temperature (°C) | Half-life (hours) |
| 70 | ~22 |
| 80 | ~19 |
| 85 | ~17 |
| 90 | ~15 |
Data extrapolated from studies on anthocyanin stability.[7]
Table 2: Effect of pH on the Stability of Cyanidin-3-O-glucoside at 25°C
| pH | Remaining Compound after 8 hours (%) |
| 2.0 | 99% |
| 4.0 | Significantly lower than at pH 2.0 |
| 7.0 | Rapid degradation |
| 9.0 | Very rapid degradation |
Data based on comparative stability studies of cyanidin and its glucoside.[3]
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in acidified methanol (e.g., 0.1% HCl in methanol) to a known concentration.
-
Preparation of Test Solutions: Aliquot the stock solution into several amber vials. Evaporate the methanol under a gentle stream of nitrogen. Re-dissolve the compound in buffers of different pH values (e.g., pH 2, 4, 5, 7) to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 30% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) at 520 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the degradation rate constant (k) and half-life (t½) by plotting the natural logarithm of the concentration versus time.
Protocol 2: Quantification of Total Monomeric Anthocyanins using the pH Differential Method
-
Buffer Preparation:
-
pH 1.0 Buffer: 0.025 M potassium chloride, adjusted to pH 1.0 with HCl.
-
pH 4.5 Buffer: 0.4 M sodium acetate, adjusted to pH 4.5 with acetic acid.
-
-
Sample Preparation: Prepare a stock solution of the sample containing this compound in a suitable solvent.
-
Dilution:
-
In one cuvette, dilute an aliquot of the stock solution with the pH 1.0 buffer.
-
In a second cuvette, dilute an identical aliquot of the stock solution with the pH 4.5 buffer.
-
-
Equilibration: Allow the solutions to stand for 15-20 minutes at room temperature.
-
Spectrophotometric Measurement:
-
Measure the absorbance of both solutions at the wavelength of maximum absorbance (λvis-max), which is typically around 520 nm for cyanidin glycosides, and at 700 nm (to correct for haze).
-
-
Calculation:
-
Calculate the absorbance difference (A) using the formula: A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5
-
Calculate the monomeric anthocyanin concentration (mg/L) using the formula: Concentration = (A x MW x DF x 1000) / (ε x l)
-
MW (Molecular Weight) = 646.98 g/mol for this compound
-
DF = Dilution factor
-
ε (Molar absorptivity) = Use the molar absorptivity for Cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹) as a close approximation if the specific value for the sophoroside is not available.
-
l = Pathlength in cm (typically 1 cm)
-
-
Visualizations
Caption: pH-dependent degradation pathway of Cyanidin 3-sophoroside.
References
- 1. standards.chromadex.com [standards.chromadex.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"solubility issues of Cyanidin 3-sophoroside chloride in cell culture media"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Cyanidin (B77932) 3-sophoroside chloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of Cyanidin 3-sophoroside chloride?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Pyridine. For cell culture applications, a high-concentration stock solution in sterile DMSO is recommended.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: Precipitation of this compound in cell culture media is often due to its instability at the physiological pH (typically 7.2-7.4) of the media. Anthocyanins, including this compound, are more stable in acidic conditions. At neutral or slightly alkaline pH, the molecule can undergo structural changes, leading to degradation and reduced solubility, which appears as precipitation. This phenomenon is often referred to as the compound "crashing out" of solution.
Q3: What is the stability of this compound in cell culture conditions?
A3: The stability of anthocyanins in cell culture media at 37°C is limited. Studies on related cyanidin derivatives in Dulbecco's Modified Eagle Medium (DMEM) have shown a half-life of approximately 4.5 hours. This means that over a typical 24- to 72-hour experiment, a significant portion of the compound will degrade. This degradation can affect the effective concentration of the active compound and may lead to the formation of less soluble degradation products.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions, including cell culture media or phosphate-buffered saline (PBS), for more than a day. The compound's stability is significantly lower in aqueous solutions at neutral pH compared to a DMSO stock solution stored at -20°C or -80°C.
Q5: How can I minimize the final DMSO concentration in my cell culture?
A5: To minimize DMSO toxicity, the final concentration in your cell culture should typically be kept below 0.5%, and ideally at or below 0.1%. This can be achieved by preparing a high-concentration initial stock solution in DMSO, followed by serial dilutions in pre-warmed cell culture medium.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms:
-
The cell culture medium becomes cloudy or hazy immediately after adding the this compound stock solution.
-
Visible particles or crystals form in the medium.
Potential Causes:
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
High Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the cell culture medium.
-
Cold Medium: Adding the stock solution to cold medium can decrease the solubility of the compound.
Solutions:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the rest of the pre-warmed medium.
-
Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even distribution.
-
Test Lower Concentrations: If precipitation persists, the target concentration may be too high. Perform a solubility test with a range of lower concentrations to determine the maximum soluble concentration in your specific medium.
Issue 2: Precipitation Over Time During Incubation
Symptoms:
-
The medium is clear initially but becomes cloudy or develops a precipitate after several hours or days of incubation at 37°C.
-
A colored precipitate may be observed at the bottom of the culture vessel.
Potential Causes:
-
pH-dependent Degradation: As discussed, this compound is unstable at the physiological pH of cell culture media, leading to degradation products that may be less soluble.
-
Interaction with Media Components: Components in the serum (e.g., proteins) or the basal medium itself can interact with the compound, leading to the formation of insoluble complexes.
-
Evaporation: In long-term experiments, evaporation of the medium can increase the concentration of all components, potentially exceeding the solubility limit of the compound.
Solutions:
-
Conduct Time-Course Experiments: Determine the stability of this compound in your specific cell culture system over your intended experimental duration. This can help in interpreting results and deciding on the frequency of media changes.
-
Replenish the Medium: For long-term experiments, consider replacing the medium with freshly prepared this compound solution periodically (e.g., every 12-24 hours) to maintain a more consistent concentration of the active compound.
-
Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free conditions, this may reduce interactions that lead to precipitation.
-
Ensure Proper Humidification: Maintain proper humidity levels in the incubator to minimize evaporation from the culture vessels.
Data Presentation
Table 1: Stability of Cyanidin Derivatives in Cell Culture Medium
| Compound Class | Medium | Temperature | Half-life (approx.) |
| Cyanidin derivatives | DMEM | 37°C | 4.45 hours |
Note: This data is for the general class of cyanidin compounds. The exact half-life of this compound may vary.
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the lyophilized this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure the powder is completely dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration will be ≤ 0.1%.
-
Recommended Dilution Method:
-
Take a small volume of the pre-warmed medium (e.g., 100 µL) in a sterile microcentrifuge tube.
-
Add the calculated volume of the DMSO stock solution to this small volume of medium and mix well by gentle pipetting. This creates an intermediate dilution.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium and mix thoroughly by gentle inversion.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualization
Caption: Workflow for preparing and troubleshooting this compound solutions in cell culture.
Caption: pH-dependent stability and degradation pathway of this compound.
"minimizing interference in spectroscopic analysis of Cyanidin 3-sophoroside chloride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Cyanidin (B77932) 3-Sophoroside Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of Cyanidin 3-sophoroside chloride?
A1: Interference in the spectroscopic analysis of this compound can arise from various sources within the sample matrix. The most common interfering substances include other polyphenols such as phenolic acids and flavonoids, which have overlapping absorption spectra.[1][2] Additionally, sugars, organic acids, amino acids, and proteins extracted along with the anthocyanin can compromise its stability and interfere with analysis.[3][4][5] Degradation products of this compound itself, such as protocatechuic acid, can also be a source of interference.[6][7]
Q2: How does pH affect the spectroscopic measurement of this compound?
A2: The pH of the solution has a profound effect on the structure, color, and stability of this compound, which directly impacts its UV-Vis absorption spectrum.[8][9] In highly acidic conditions (pH < 3), it exists predominantly as the stable, red-colored flavylium (B80283) cation, exhibiting maximum absorbance around 520 nm.[10][11][12] As the pH increases towards neutral, it undergoes structural transformations to a colorless carbinol pseudobase and a blue quinonoidal base, causing a shift in the maximum absorption wavelength (bathochromic shift) and a decrease in color intensity.[8][10][11] At alkaline pH, the molecule is highly unstable and prone to degradation.[9][13] Therefore, maintaining a consistent and low pH is critical for accurate and reproducible spectroscopic quantification.
Q3: What is the optimal solvent system for spectroscopic analysis of this compound?
A3: The choice of solvent is crucial for both extraction and analysis to ensure the stability of this compound. Acidified alcoholic solvents are most commonly employed.[3][4] Mixtures of methanol (B129727) or ethanol (B145695) with water, acidified with a small amount of acid like hydrochloric acid (HCl) or formic acid, are effective for extraction and help to maintain the anthocyanin in its stable flavylium cation form.[14] For spectroscopic measurements, preparing the sample in a buffer of known, low pH (e.g., pH 1.0) is recommended to ensure consistency and maximize the absorbance in the visible region.[15]
Q4: Can temperature and light exposure affect the analysis?
A4: Yes, both temperature and light can significantly degrade this compound, leading to inaccurate measurements. Increased temperatures accelerate the rate of degradation.[13][16] The molecule is also sensitive to light, which can cause photodegradation.[13] Therefore, it is recommended to prepare and store samples in the dark and at low temperatures (e.g., < -5°C for storage) to minimize degradation.[16] During analysis, samples should be protected from prolonged exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or low absorbance readings | pH of the sample is too high or inconsistent. Anthocyanins lose color and stability as the pH increases.[8][9] | Ensure all samples and standards are prepared in a consistent, acidic buffer (pH 1.0 - 3.0).[13] Verify the pH of your final solution before measurement. |
| Degradation of the analyte. Exposure to light, high temperatures, or oxygen can degrade the anthocyanin.[13][14] | Prepare fresh samples and protect them from light using amber vials or foil.[13] Store stock solutions at low temperatures (-20°C) and minimize the time samples are kept at room temperature.[13] | |
| High background or noisy spectrum | Presence of interfering substances from the sample matrix. Sugars, proteins, and other polyphenols can contribute to the background signal.[3][4] | Purify the sample prior to analysis using solid-phase extraction (SPE) or column chromatography to remove interfering compounds.[1][4] |
| Haze or turbidity in the sample. Inadequately dissolved sample or precipitation can scatter light and affect the reading.[17][18] | Centrifuge or filter the sample through a 0.45 µm syringe filter before measurement. Ensure the solvent system fully dissolves the analyte. A reading at 700 nm can be used to correct for haze.[12] | |
| Shift in maximum absorption wavelength (λmax) | Incorrect pH. The λmax of this compound is highly pH-dependent.[10][11] | Standardize the pH of all solutions. A bathochromic (red) shift is expected as the pH increases from highly acidic conditions.[10][19] |
| Presence of co-pigments. Other compounds in the extract can interact with the anthocyanin, causing a shift in its λmax. | Isolate the this compound using chromatographic techniques like HPLC for accurate spectral characterization. | |
| Broad or poorly defined peaks in HPLC analysis | Inappropriate mobile phase. The pH and composition of the mobile phase are critical for good peak shape. | Use an acidified mobile phase (e.g., with formic or trifluoroacetic acid) to ensure the anthocyanin remains in its protonated form.[20] Optimize the gradient of aqueous and organic solvents. |
| Column degradation or contamination. The stationary phase of the HPLC column can be affected by the sample matrix. | Use a guard column and ensure adequate sample cleanup before injection. Flush the column regularly with appropriate solvents. |
Experimental Protocols
Protocol 1: pH Differential Method for Total Monomeric Anthocyanin Content
This method is based on the structural transformation of anthocyanins with a change in pH, which is measured spectrophotometrically.
Materials:
-
Potassium chloride (KCl) buffer, 0.025 M, pH 1.0
-
Sodium acetate (B1210297) (NaOAc) buffer, 0.4 M, pH 4.5
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Sample extract
Procedure:
-
Prepare two dilutions of the sample extract. For the first, use the pH 1.0 KCl buffer, and for the second, use the pH 4.5 NaOAc buffer. The dilution factor should be adjusted to yield an absorbance in the range of 0.2-1.4 at the λmax.[5]
-
Allow the solutions to equilibrate for at least 15 minutes.[12]
-
Measure the absorbance of each dilution at the λmax (around 520 nm for this compound) and at 700 nm (to correct for haze).
-
Calculate the absorbance (A) for the sample as: A = (Aλmax - A700)pH 1.0 - (Aλmax - A700)pH 4.5[12]
-
Calculate the monomeric anthocyanin concentration (mg/L) as: Concentration (mg/L) = (A x MW x DF x 1000) / (ε x l)
-
MW (Molecular Weight): 646.98 g/mol for this compound
-
DF: Dilution Factor
-
ε (Molar absorptivity): Use the molar absorptivity for cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹) as an approximation if the specific value for this compound is not available.[15]
-
l: Pathlength in cm (typically 1 cm)
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for HPLC Analysis
This protocol describes a general procedure for purifying a plant extract to enrich the anthocyanin fraction and remove interfering substances prior to HPLC analysis.
Materials:
-
C18 SPE cartridge
-
Methanol (acidified with 0.1% HCl)
-
Ethyl acetate
-
Deionized water (acidified to pH 2 with HCl)
-
Sample extract
-
Vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of acidified deionized water through the C18 cartridge.
-
Load the sample: Load an appropriate volume of the aqueous sample extract onto the cartridge.
-
Wash step 1 (remove polar impurities): Pass 10 mL of acidified deionized water through the cartridge to wash away sugars and organic acids.
-
Wash step 2 (remove less polar impurities): Pass 10 mL of ethyl acetate through the cartridge to elute other less polar phenolic compounds.
-
Elute anthocyanins: Elute the this compound from the cartridge using 5 mL of acidified methanol.
-
Sample concentration: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute: Reconstitute the dried sample in an appropriate volume of the initial mobile phase for HPLC analysis.
Visualizations
Caption: Workflow for minimizing interference in spectroscopic analysis.
Caption: Logical troubleshooting flow for spectroscopic analysis.
References
- 1. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The occurrence of substances which interfere with the determination of ascorbic acid in anthocyanin-containing plant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review [mdpi.com]
- 4. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 5. scispace.com [scispace.com]
- 6. Spectral alteration and degradation of cyanidin-3-glucoside exposed to pulsed electric field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation products of cyanidin glycosides from tart cherries and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. biolink.no [biolink.no]
- 17. researchgate.net [researchgate.net]
- 18. Anthocyanin Extraction Method and Sample Preparation Affect Anthocyanin Yield of Strawberries: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 19. researchgate.net [researchgate.net]
- 20. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Cyanidin 3-Sophoroside and Cyanidin 3-Glucoside
In the realm of nutraceuticals and drug development, the antioxidant potential of anthocyanins is a subject of intense research. Among these, cyanidin (B77932) glycosides are particularly noteworthy for their potent free-radical scavenging abilities. This guide provides a comparative overview of the antioxidant capacities of two such compounds: Cyanidin 3-Sophoroside Chloride and Cyanidin 3-Glucoside. Due to a lack of direct head-to-head comparative studies in the existing literature, this guide synthesizes available data for each compound to offer a comprehensive analysis for researchers, scientists, and drug development professionals.
Quantitative Antioxidant Activity
Direct comparative quantitative data for Cyanidin 3-Sophoroside and Cyanidin 3-Glucoside is limited. However, studies on Cyanidin 3-Glucoside have established its antioxidant capacity through various assays. The following table summarizes the available quantitative data for Cyanidin 3-Glucoside.
| Antioxidant Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Cyanidin 3-Glucoside | 0.014 mg/mL | [1] |
| LDL Oxidation Inhibition | Cyanidin 3-Glucoside | 6.5 µM | [2] |
Note: IC50 is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
The following are detailed methodologies for common antioxidant capacity assays cited in the literature for anthocyanins.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The procedure generally involves the following steps:
-
A stock solution of DPPH is prepared in a suitable solvent, such as methanol (B129727) or ethanol.
-
The antioxidant sample is prepared in various concentrations.
-
A specific volume of the DPPH solution is mixed with the antioxidant sample.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The protocol is as follows:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate.
-
The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
A specific volume of the diluted ABTS•+ solution is added to various concentrations of the antioxidant sample.
-
The absorbance is read at 734 nm after a set incubation period (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined similarly to the DPPH assay.
Signaling Pathways in Antioxidant Activity
Anthocyanins, including cyanidin glycosides, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or antioxidants like cyanidin glycosides, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, inducing their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play a crucial role in cellular defense against oxidative damage.
Below is a diagram illustrating the activation of the Nrf2-ARE signaling pathway by cyanidin glycosides.
Caption: Nrf2-ARE signaling pathway activation by cyanidin glycosides.
Conclusion
While both Cyanidin 3-Sophoroside and Cyanidin 3-Glucoside are recognized for their antioxidant properties, a direct comparison of their potency is challenging due to the lack of head-to-head studies. The available data for Cyanidin 3-Glucoside demonstrates its robust free-radical scavenging and protective effects against oxidative damage, with established IC50 values in various assays. The antioxidant contribution of Cyanidin 3-Sophoroside is supported by studies on extracts where it is a major component. Both compounds likely exert their antioxidant effects through direct radical scavenging and the modulation of cellular defense mechanisms, such as the Nrf2 signaling pathway. Further research involving direct comparative studies is necessary to definitively elucidate the relative antioxidant capacities of these two important cyanidin glycosides.
References
- 1. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]
- 2. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanidin 3-Sophoroside-5-Glucoside | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Analysis of the Bioavailability of Cyanidin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of different cyanidin (B77932) glycosides, a class of anthocyanins responsible for the red, purple, and blue colors in many fruits and vegetables. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for the development of nutritional supplements and therapeutic agents. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, and details the methodologies employed in pivotal studies.
Quantitative Bioavailability Data
The bioavailability of cyanidin glycosides can vary significantly based on the sugar moiety attached to the cyanidin aglycone. The following table summarizes key pharmacokinetic parameters from comparative studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosages, and analytical methods across different studies.
| Cyanidin Glycoside | Species | Dosage | Administration Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Reference |
| Cyanidin-3-glucoside (C3G) | Wistar Rats | Anthocyanin-rich extract from wild mulberry | Oral | Detected | 15 | 2.76 ± 0.88 | [1] |
| Cyanidin-3-rutinoside (B1257026) (C3R) | Wistar Rats | Anthocyanin-rich extract from wild mulberry | Oral | Detected | 15 | Not separately quantified | [1] |
| Cyanidin-3-glucoside (¹³C-labeled) | Humans (Male) | 500 mg | Oral | 5.97 ± 2.14 µmol/L (total ¹³C-labeled metabolites) | 615 ± 248.4 | Not directly comparable | [2] |
| Cyanidin-3-glucoside | Rats | 0.9 mmol/kg body weight | Oral | ~0.2 (estimated from graph) | ~30 | Not reported | [3] |
Note: The study on wild mulberry extract in rats administered a mixture of cyanidin-3-glucoside (79%) and cyanidin-3-rutinoside (19%), and the reported AUC is for the total plasma anthocyanins.[1] The human study on ¹³C-labeled cyanidin-3-glucoside reported the Cmax and Tmax for total labeled metabolites, not the parent compound alone.[2]
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the bioavailability data. Below are detailed protocols from key experiments.
Study 1: Absorption and Metabolism of Cyanidin-3-glucoside and Cyanidin-3-rutinoside from Wild Mulberry in Rats[1][4]
-
Subjects: Male Wistar rats.
-
Test Substance: Anthocyanin-rich extract from wild mulberry (Morus nigra L.), containing 79% cyanidin-3-glucoside and 19% cyanidin-3-rutinoside.
-
Administration: Oral administration of the extract.
-
Sample Collection: Blood, kidney, and gastrointestinal tract samples were collected at various time points.
-
Analytical Method: High-performance liquid chromatography (HPLC) was used to determine the concentrations of the anthocyanins and their metabolites.
-
In Vitro Model: An everted sac model of rat intestine was used to study the transport mechanism, indicating involvement of a sodium-dependent glucose transporter.[1][4]
Study 2: Human Metabolism and Elimination of ¹³C-labeled Cyanidin-3-glucoside[2]
-
Subjects: Eight healthy male participants.
-
Test Substance: 500 mg of isotopically labeled cyanidin-3-glucoside (⁶,⁸,¹⁰,³′,⁵′-(¹³C)₅-C3G).
-
Administration: Oral consumption.
-
Sample Collection: Biological samples (urine, breath, feces, and serum) were collected over a 48-hour period.
-
Analytical Method: Isotope-ratio mass spectrometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS) were used to measure ¹³C and ¹³C-labeled metabolite concentrations.
Study 3: Absorption and Metabolism of Cyanidin-3-O-β-D-glucoside in Rats[3]
-
Subjects: Rats.
-
Test Substance: Cyanidin-3-O-β-D-glucoside (C3G).
-
Administration: Oral administration of C3G at a dose of 0.9 mmol/kg body weight.
-
Sample Collection: Plasma, liver, and kidney samples were collected.
-
Analytical Method: The concentrations of C3G and its metabolites, such as protocatechuic acid and methylated C3G, were analyzed.
Visualizing the Pathways
To better understand the fate of cyanidin glycosides in the body, the following diagrams illustrate key processes described in the literature.
Caption: Overview of the absorption, metabolism, and excretion pathway of cyanidin glycosides.
Caption: Cellular uptake and metabolism of cyanidin glycosides in the small intestine.
Discussion of Comparative Bioavailability
The available data, though limited in direct comparative studies, suggests that the nature of the glycosidic substitution on the cyanidin molecule influences its bioavailability.
-
Absorption: Both cyanidin-3-glucoside and cyanidin-3-rutinoside are absorbed, with peak plasma concentrations observed shortly after oral administration in rats.[1] The transport of these glycosides across the enterocytes is suggested to be facilitated by the sodium-dependent glucose transporter (SGLT1).[1][4] This indicates that the sugar moiety plays a crucial role in the absorption process.
-
Metabolism: Once absorbed, cyanidin glycosides undergo extensive metabolism. They can be found in plasma as glucuronidated and sulfated conjugates of cyanidin, as well as in their unchanged forms.[1] The liver is a primary site for this metabolic activity.[3] Furthermore, degradation of the cyanidin aglycone can lead to the formation of phenolic acids, such as protocatechuic acid, which are also detected in plasma.[3]
-
Bioavailability: The overall bioavailability of cyanidin glycosides is generally considered low.[5][6] A human study using ¹³C-labeled cyanidin-3-glucoside reported a relative bioavailability of approximately 12.38%.[2] However, the biological activity of the resulting metabolites means that even with low parent compound bioavailability, significant physiological effects can be observed.[1][5]
References
- 1. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism and elimination of the anthocyanin, cyanidin-3-glucoside: a (13)C-tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 4. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats [agris.fao.org]
- 5. Bioavailability, antioxidant and biological properties of the natural free-radical scavengers cyanidin and related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Cyanidin 3-Sophoroside Chloride Versus Its Aglycone, Cyanidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the anthocyanin Cyanidin 3-sophoroside chloride and its aglycone form, Cyanidin. While direct head-to-head in vivo experimental data for Cyanidin 3-sophoroside is limited, this guide synthesizes findings from studies on the closely related and widely researched Cyanidin-3-O-glucoside (C3G) to draw objective comparisons with Cyanidin. The fundamental differences in bioavailability between anthocyanin glycosides and their aglycones are key to understanding their respective in vivo performance.
Executive Summary
In vitro studies often demonstrate that the aglycone, Cyanidin, possesses greater antioxidant and anti-inflammatory potency.[1] However, this does not consistently translate to superior in vivo efficacy when administered orally. The glycosylation of Cyanidin to form compounds like this compound significantly enhances its stability and bioavailability, leading to potentially greater systemic effects.[1][2] Following oral ingestion, Cyanidin 3-sophoroside is likely absorbed partially intact and also metabolized by gut microbiota, releasing the aglycone Cyanidin, which can then exert local effects in the gastrointestinal tract.[3] The systemic in vivo efficacy of orally administered Cyanidin is significantly limited by its poor absorption.[2]
Data Presentation: A Comparative Overview
The following tables summarize the key differences in bioavailability and reported in vivo efficacy between Cyanidin glycosides (represented by the well-studied C3G) and the aglycone, Cyanidin.
Table 1: Comparative Bioavailability and Pharmacokinetics
| Parameter | Cyanidin Glycosides (e.g., C3G) | Cyanidin (Aglycone) | Key Insights |
| Oral Bioavailability | Readily absorbed in its glycosylated form.[2] | Very low oral bioavailability.[2] | Glycosylation is crucial for systemic absorption. |
| Plasma Detection | Detected in plasma, primarily as intact glycosides and their metabolites (glucuronide and sulfate (B86663) conjugates).[2][4] | Generally not detected in plasma following oral administration of its glycosides.[2] | Suggests minimal systemic exposure of the aglycone after oral intake. |
| Time to Max. Plasma Conc. (Tmax) | Approximately 15 minutes for C3G in Wistar rats.[2] | Not applicable due to poor absorption. | Rapid absorption of the glycoside form. |
| Metabolism | Undergoes first-pass metabolism; also metabolized by gut microbiota to the aglycone and phenolic acids.[5][6] | Metabolites from glycoside breakdown may contribute to biological activity. | The gut microbiome plays a significant role in the metabolism of anthocyanin glycosides. |
Table 2: Comparative In Vivo Efficacy
| Therapeutic Area | Cyanidin Glycosides (e.g., C3G) | Cyanidin (Aglycone) | Supporting Evidence |
| Anti-inflammatory | Demonstrated efficacy in reducing inflammation in various in vivo models.[7][8] C3G inhibits pro-inflammatory cytokines like TNF-α and IL-6.[3][8] | While possessing in vitro anti-inflammatory properties, in vivo oral efficacy is limited by poor bioavailability.[1][3] | The systemic anti-inflammatory effects are more pronounced with the bioavailable glycoside. |
| Antioxidant | Exhibits significant in vivo antioxidant effects by neutralizing free radicals and upregulating antioxidant enzymes.[7][9] | Potent antioxidant in vitro, but in vivo activity is localized to the gut due to poor absorption.[1][10] | The rate constant of the reaction with superoxide (B77818) is lower for the glycoside compared to the aglycone in vitro, but bioavailability dictates in vivo efficacy.[10] |
| Anticancer | Suppresses tumor growth in vivo in models of lung, colorectal, and breast cancer.[7][11][12][13] | In vitro studies show potent anticancer activity, but in vivo oral studies are scarce.[1][12] | The ability to reach systemic circulation allows glycosides to exert effects on tumors outside the GI tract. |
| Gastroprotection | Alleviates peptic ulcer disease by reducing inflammation and oxidative stress in the gastric mucosa.[3] | Can exert direct protective effects on the gastric mucosa due to its release from glycosides in the gut.[3] | Both forms can be active in the gastrointestinal tract. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for assessing the in vivo efficacy of these compounds.
In Vivo Anti-inflammatory Efficacy Model: Lipopolysaccharide (LPS)-Induced Inflammation in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
LPS control.
-
This compound (various doses, e.g., 10, 50, 100 mg/kg).
-
Cyanidin (various doses, e.g., 10, 50, 100 mg/kg).
-
-
Administration: Test compounds are administered orally by gavage daily for a pre-determined period (e.g., 7 days) prior to LPS challenge.
-
Induction of Inflammation: On the final day, mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
Sample Collection: After a set time (e.g., 6 hours) post-LPS injection, blood is collected via cardiac puncture for serum analysis. Tissues (e.g., liver, lungs) are harvested for histological and biochemical analysis.
-
Endpoint Analysis:
-
Serum Cytokines: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using ELISA kits.
-
Myeloperoxidase (MPO) Activity: MPO activity in tissues is measured as an indicator of neutrophil infiltration.[3]
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.
-
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with cannulated jugular veins.
-
Housing and Fasting: Animals are housed individually and fasted overnight before the experiment.
-
Dosing: A single oral dose of this compound or Cyanidin is administered by gavage.
-
Blood Sampling: Blood samples (e.g., 0.2 mL) are collected from the jugular vein cannula at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration into heparinized tubes.[14]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of the parent compound and its metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) are calculated.[14]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the comparison of this compound and Cyanidin.
Caption: Comparative in vivo fate of Cyanidin 3-sophoroside vs. Cyanidin.
Caption: Inhibition of the NF-κB inflammatory pathway by Cyanidin compounds.
Conclusion
The choice between this compound and its aglycone, Cyanidin, for in vivo research should be guided by the intended therapeutic application and route of administration. For systemic effects requiring oral administration, this compound is the superior candidate due to its enhanced bioavailability. The aglycone, Cyanidin, may be more suitable for in vitro studies or for applications targeting the gastrointestinal tract where its release from the glycoside can have localized effects. Future in vivo studies directly comparing the efficacy of this compound with Cyanidin are warranted to further elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats [agris.fao.org]
- 5. research-groups.usask.ca [research-groups.usask.ca]
- 6. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo | Semantic Scholar [semanticscholar.org]
- 13. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of HPLC Methods for Cyanidin 3-Sophoroside Chloride in Fruit Extracts
For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds in complex matrices like fruit extracts is paramount. Cyanidin (B77932) 3-sophoroside chloride, a prominent anthocyanin, is of significant interest due to its potential health benefits. High-Performance Liquid Chromatography (HPLC) stands as the most widely used and reliable method for the identification and quantification of such compounds.[1] This guide provides an objective comparison of HPLC method validation with alternative techniques, supported by experimental data, to assist in selecting the most appropriate analytical approach.
Comparison of Analytical Methods
While HPLC is the gold standard, other methods like UV-Visible Spectrophotometry can also be employed for the quantification of anthocyanins. The choice of method often depends on the required specificity, sensitivity, and the available instrumentation.
| Validation Parameter | HPLC Method | UV-Visible Spectrophotometry (pH Differential Method) | Source(s) |
| Linearity (R²) | >0.995 | 0.9916 - 0.9991 | [2][3] |
| Accuracy (Recovery %) | 99.7% - 101.2% | 98.23% - 109.24% | [2][3] |
| Precision (RSD %) | 1.77% - 3.31% | 1.19% - 11.70% | [2][3] |
| Limit of Detection (LOD) | 0.006 - 0.018 µg/mL (for similar cyanidin glycosides) | 1.5 ng/mL (Ninhydrin-based) | [2][3] |
| Limit of Quantification (LOQ) | 0.02 - 0.06 µg/mL (estimated from MDL) | Not explicitly stated | [2] |
| Specificity | High (Separates individual anthocyanins) | Lower (Measures total anthocyanins) | [3] |
| Analysis Time | Longer (minutes per sample) | Shorter (seconds per sample) | [3] |
| Cost & Complexity | Higher | Lower | [3] |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The performance of each method can vary depending on the specific fruit matrix and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are representative protocols for sample preparation and HPLC analysis of cyanidin 3-sophoroside chloride in fruit extracts, based on established methods for similar anthocyanins.
Sample Preparation: Acidified Methanol Extraction
A robust extraction procedure is critical for accurate quantification. Acidified solvents are essential to maintain the stability of anthocyanins, which are sensitive to pH changes.[4]
-
Homogenization: Weigh 10 g of the fruit sample and homogenize with 10 mL of extraction solvent (e.g., methanol:water:formic acid, 70:28:2, v/v/v) on dry ice to prevent degradation.[5]
-
Extraction: Blend the mixture for 10 minutes. Allow the dry ice to sublime.[5] Alternative methods like sonication or shaking can also be employed.[2]
-
Filtration: Filter the extract through glass wool. Let the filtrate sit for 1 hour to allow for precipitation of larger particles.[5]
-
Final Filtration: Filter the supernatant through a 0.2 µm syringe filter directly into an HPLC vial.[5] Immediate analysis is recommended to prevent degradation.[5]
HPLC Method Protocol
The following HPLC conditions are a composite based on validated methods for cyanidin glycosides in fruit extracts.[2][5]
-
Instrument: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.[2][5]
-
Column: A C18 reverse-phase column is the most common choice. For example, a Cosmosil 5C18-PAQ, 4.6 × 150 mm, 5 µm.[2] Superficially porous columns like Agilent Poroshell 120 SB-C18 can offer faster analysis times.[5]
-
Mobile Phase A: Water with an acid modifier, such as 0.5% phosphoric acid or 5% formic acid.[2][5]
-
Mobile Phase B: A mixture of water, acetonitrile, glacial acetic acid, and phosphoric acid (e.g., 50.0:48.5:1.0:0.5, v/v/v/v) or simply methanol.[2][5]
-
Gradient Elution: A gradient is typically used to achieve optimal separation of the complex mixture of compounds in fruit extracts. An example gradient is:
-
Time 0 min: 10% B
-
Time 28 min: 50% B
-
Time 32 min: 75% B
-
Time 32.1 min: 10% B
-
Time 35 min: 10% B[2]
-
-
Flow Rate: 0.9 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 520 nm, which is the characteristic absorbance maximum for cyanidin glycosides.[2][6]
-
Injection Volume: 10 µL.[2]
Workflow for HPLC Method Validation
The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates the typical workflow for validating an HPLC method for the analysis of this compound in fruit extracts.
Workflow for HPLC Method Validation of this compound.
Conclusion
The validation of an HPLC method is essential for the reliable quantification of this compound in fruit extracts. While spectrophotometric methods offer a simpler and faster alternative for determining total anthocyanin content, HPLC provides the necessary specificity and accuracy for quantifying individual compounds.[3] The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the selection and implementation of the most suitable analytical methodology for their specific research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to the Stability of Cyanidin 3-Sophoroside Chloride and Other Anthocyanins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of Cyanidin (B77932) 3-sophoroside chloride and other prevalent anthocyanins. Understanding the relative stability of these natural colorants is paramount for their application in research, pharmaceuticals, and functional foods, where maintaining structural integrity directly impacts bioavailability and therapeutic efficacy. This document summarizes key experimental findings on the factors influencing anthocyanin stability, including pH, temperature, and light exposure, and provides detailed experimental protocols for assessing these parameters.
Comparative Stability Analysis
The stability of anthocyanins is a critical determinant of their utility. Factors such as the structure of the aglycone (the core flavonoid), the nature and number of glycosyl units, and the presence of acylation significantly influence their resilience to degradation.
Influence of Glycosylation
Glycosylation, the attachment of sugar moieties, generally enhances the stability of anthocyanins compared to their aglycone forms. The type and number of sugars play a crucial role. For instance, Cyanidin 3-sophoroside, a diglycoside, is expected to exhibit different stability characteristics compared to the more commonly studied monoglycoside, Cyanidin 3-glucoside.
One study on anthocyanins from red raspberry, which naturally contain both Cyanidin 3-sophoroside and Cyanidin 3-glucoside, provides a direct comparison. While both showed similar UV-vis absorption spectra across a range of pH values, the molar absorptivity of Cyanidin 3-sophoroside was generally lower than that of Cyanidin 3-glucoside as the pH increased, except at pH 4.6 and 5.7. This suggests that the sophorose (a disaccharide) substitution at the 3-position of the cyanidin core can influence its color expression under different pH conditions.
Impact of pH
The pH of the surrounding medium is one of the most influential factors affecting anthocyanin stability and color. In highly acidic conditions (pH < 3), most anthocyanins exist predominantly in their stable, intensely colored flavylium (B80283) cation form. As the pH increases, they undergo structural transformations to less stable and colorless forms, such as the carbinol pseudobase and chalcone.
Table 1: Comparative pH Stability of Selected Anthocyanins
| Anthocyanin | pH Condition | Observation | Reference |
| Cyanidin 3-glucoside | pH 2.0, 25°C, 8 hours | 99% remained unchanged. | [1] |
| Cyanidin (aglycone) | pH 2.0, 25°C, 8 hours | Only 27% remained unchanged. | [1] |
| Cyanidin 3-sophoroside | pH 1.0 - 7.6 | Similar spectral characteristics to Cyanidin 3-glucoside, but with generally lower molar absorptivity at higher pH. | |
| Acylated Anthocyanins | pH 0.9 - 4.0, 20°C, 138 days | More stable than non-acylated anthocyanins. | |
| Non-acylated Anthocyanins | pH 0.9 - 4.0, 20°C, 138 days | Less stable than acylated anthocyanins. |
Note: Direct quantitative comparison of the degradation rate constant for Cyanidin 3-sophoroside chloride with other anthocyanins under varying pH is limited in the reviewed literature. The stability of acylated anthocyanins is generally higher due to intramolecular co-pigmentation, where the acyl group stacks with the pyrylium (B1242799) ring, protecting it from nucleophilic attack by water.
Thermal Stability
Elevated temperatures accelerate the degradation of anthocyanins, leading to color loss and a decrease in biological activity. The rate of thermal degradation is also dependent on the anthocyanin structure and the surrounding matrix.
Table 2: Comparative Thermal Stability of Selected Anthocyanins
| Anthocyanin | Temperature (°C) | pH | Half-life (t½) / Degradation Rate Constant (k) | Reference |
| Cyanidin 3-glucoside | 80 - 120 | Not specified | Activation Energy (Ea) = 55 kJ/mol | [2] |
| Cyanidin 3-rutinoside | 80 - 120 | Not specified | Activation Energy (Ea) not specified, but more stable than Cyanidin 3-glucosylrutinoside. | [2] |
| Cyanidin 3-glucosylrutinoside | 80 - 120 | Not specified | Activation Energy (Ea) = 42 kJ/mol | [2] |
| Cyanidin 3-glucoside | 90 | 3 | Absorbance at λvis-max decreased by >64% after 4.5 hours. | [3] |
| Pelargonidin 3-glucoside | 90 | 3 | Less stable than Cyanidin 3-glucoside. | [3] |
| Malvidin (B83408) 3-glucoside | 90 | 3 | Less stable than Cyanidin 3-glucoside. | [3] |
| Cyanidin 3-sophoroside | >40 | Not specified | Easily degraded by hydrolysis and/or hydrogenation. |
Note: The thermal degradation of anthocyanins generally follows first-order kinetics. Acylated anthocyanins tend to exhibit greater thermal stability than their non-acylated counterparts.
Photostability
Exposure to light, particularly UV and visible light, can induce the degradation of anthocyanins. The extent of photodegradation is influenced by the anthocyanin structure, the presence of oxygen, and the food matrix.
Table 3: Comparative Photostability of Selected Anthocyanins
| Anthocyanin | Light Condition | Observation | Reference |
| Cyanidin 3-glucoside | UV lamp (40 W), 40°C | Subject to degradation. | [4] |
| Cyanidin 3-rutinoside | UV lamp (40 W), 40°C | Subject to degradation. | [4] |
| Acylated Anthocyanins | Light and dark environments (pH 3) | Pelargonidin-3-O-(trans-coumaroyl)-diglucoside was the most stable, with only a 10% reduction after 10 days of light exposure. |
Experimental Protocols
Accurate assessment of anthocyanin stability is crucial for research and development. The following are detailed methodologies for key stability-indicating experiments.
Protocol 1: pH Stability Assessment (Spectrophotometric Method)
This method relies on the change in absorbance of an anthocyanin solution at different pH values.
Materials:
-
Anthocyanin sample (e.g., this compound)
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate (B1210297) buffer (0.4 M), pH 4.5
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the anthocyanin in an appropriate solvent (e.g., acidified methanol).
-
Dilution: Dilute the stock solution with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the λmax (around 520 nm). Repeat the same dilution with the pH 4.5 buffer.
-
Incubation: Incubate the diluted solutions in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 8 hours).
-
Absorbance Measurement: At regular intervals, measure the absorbance of both solutions at the λmax and at 700 nm (to correct for haze).
-
Calculation of Anthocyanin Concentration: The total monomeric anthocyanin content can be calculated using the following formula: Anthocyanin content (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:
-
A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5
-
MW = Molecular weight of the anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside)
-
DF = Dilution factor
-
ε = Molar extinction coefficient (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside)
-
l = Path length (cm)
-
-
Data Analysis: Plot the percentage of remaining anthocyanin against time to determine the degradation kinetics.
Protocol 2: Thermal Stability Assessment
This protocol evaluates the degradation of anthocyanins under elevated temperatures.
Materials:
-
Anthocyanin solution (in a suitable buffer, e.g., pH 3.5 citrate (B86180) buffer)
-
Water bath or heating block with precise temperature control
-
Sealed, airtight vials
-
Ice bath
-
HPLC system with a DAD or UV-Vis detector
Procedure:
-
Sample Preparation: Prepare aliquots of the anthocyanin solution in the sealed vials.
-
Heating: Place the vials in the preheated water bath at the desired temperatures (e.g., 70°C, 80°C, 90°C).
-
Sampling: At predetermined time intervals, remove a vial from the heat and immediately place it in an ice bath to stop the degradation reaction.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method to quantify the remaining anthocyanin. A typical mobile phase for anthocyanin analysis consists of a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed at the λmax of the anthocyanin (around 520 nm).
-
Data Analysis: Plot the natural logarithm of the ratio of the remaining anthocyanin concentration to the initial concentration (ln(C/C₀)) versus time. The slope of this plot will give the negative of the degradation rate constant (-k). The half-life (t½) can be calculated as ln(2)/k.
Protocol 3: Photostability Assessment
This protocol assesses the degradation of anthocyanins upon exposure to light.
Materials:
-
Anthocyanin solution (in a suitable buffer)
-
Light source with a known spectrum and intensity (e.g., a UV lamp or a solar simulator)
-
Quartz cuvettes or other light-transparent containers
-
Control samples wrapped in aluminum foil
-
HPLC system or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Place the anthocyanin solution in the quartz cuvettes. Prepare identical control samples and wrap them in aluminum foil to protect them from light.
-
Light Exposure: Place both the test and control samples at a fixed distance from the light source in a temperature-controlled environment.
-
Sampling: At specific time points, take aliquots from both the exposed and control samples.
-
Analysis: Quantify the remaining anthocyanin in the samples using either HPLC or spectrophotometry as described in the previous protocols.
-
Data Analysis: Compare the degradation of the light-exposed samples to the control samples to determine the extent of photodegradation. The degradation kinetics can be analyzed similarly to the thermal stability assessment.
Degradation Pathways and Mechanisms
The degradation of anthocyanins can occur through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Degradation
This primarily involves the hydrolytic opening of the pyrylium ring to form a chalcone, which can then be further degraded into smaller phenolic compounds. This process is accelerated by heat and neutral to alkaline pH.
Enzymatic Degradation
Enzymes such as polyphenol oxidases (PPOs) and peroxidases (PODs) can contribute to the degradation of anthocyanins, particularly in plant-based food products.
-
Polyphenol Oxidase (PPO): PPOs catalyze the oxidation of phenols to quinones. While PPOs may not directly act on all anthocyanins, they can oxidize co-existing phenolic compounds, and the resulting quinones can then react with and degrade the anthocyanins.
-
Peroxidase (POD): PODs, in the presence of hydrogen peroxide, can also lead to the degradation of anthocyanins.
Visualizations
The following diagrams illustrate key concepts related to anthocyanin stability and degradation.
Caption: pH-dependent structural transformations of anthocyanins.
Caption: Experimental workflow for thermal stability assessment.
Caption: Enzymatic degradation pathways of anthocyanins.
References
"head-to-head comparison of Cyanidin 3-sophoroside chloride and synthetic antioxidants"
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance of the natural anthocyanin, Cyanidin (B77932) 3-sophoroside chloride, against common synthetic antioxidants, supported by experimental data and detailed protocols.
In the continuous search for potent and safe antioxidant compounds, both natural and synthetic options are rigorously evaluated for their efficacy in mitigating oxidative stress, a key factor in numerous pathological conditions. This guide provides a head-to-head comparison of Cyanidin 3-sophoroside chloride, a prominent member of the anthocyanin family found in various pigmented fruits, against widely used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). This comparison is based on their performance in established antioxidant assays, with a focus on quantitative data and the underlying mechanisms of action.
Quantitative Antioxidant Capacity: A Comparative Overview
The antioxidant capacity of a compound is often quantified by its ability to scavenge free radicals or reduce oxidizing agents. The following tables summarize the available quantitative data from various studies for this compound and the synthetic antioxidants, primarily focusing on the half-maximal inhibitory concentration (IC50) in the DPPH and ABTS assays, and the ferric reducing antioxidant power (FRAP).
It is crucial to note that the following data is compiled from different studies. Direct comparison of absolute values should be made with caution, as experimental conditions can vary. However, the data provides a valuable indication of the relative antioxidant potential of these compounds.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | Data not available in a directly comparable format. However, related anthocyanins like Cyanidin-3-O-glucoside show potent activity. | The rate constant for the reaction between O₂⁻ and cyanidin-3-sophoroside was estimated to be 2.2 × 10⁵ M⁻¹ s⁻¹ at pH 7.0[1]. | Anthocyanin extracts demonstrate significant FRAP values, indicating strong reducing power[2][3][4]. |
| Butylated Hydroxyanisole (BHA) | IC50 values vary depending on the study, with some reports showing values around 166.51 µg/mL[5]. | IC50 values have been reported in the range of 127.44 µg/mL to 139.67 µg/mL in some studies[5]. | Exhibits ferric reducing activity, though often lower than other synthetic antioxidants[6]. |
| Butylated Hydroxytoluene (BHT) | IC50 values are generally higher than BHA and TBHQ, indicating lower scavenging activity in this assay[7]. One study reported an IC50 of 34.96 µg/mL for a pigment extract where BHT was used as a standard[8]. | Shows weaker scavenging activity compared to other synthetic and natural antioxidants[7]. | Possesses ferric reducing capabilities[6]. |
| tert-Butylhydroquinone (TBHQ) | Demonstrates strong DPPH radical scavenging activity, with reported IC50 values around 22.20 µg/mL[7]. | Exhibits potent ABTS radical scavenging, with an IC50 value of 33.34 µg/mL reported in one study[7]. | Shows high ferric reducing power[7]. |
Mechanism of Action: A Deeper Dive
The antioxidant effects of these compounds are mediated through different mechanisms, including direct radical scavenging and modulation of cellular antioxidant pathways.
This compound , like other anthocyanins, exerts its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The phenolic structure of cyanidin allows it to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the oxidative chain reactions.
-
Modulation of Cellular Signaling Pathways: A key mechanism of action for anthocyanins is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Synthetic Antioxidants (BHA, BHT, TBHQ) primarily act as free radical scavengers. Their phenolic structures with bulky alkyl groups contribute to their stability and ability to interrupt the free radical chain reactions involved in lipid peroxidation.
Experimental Protocols
For researchers looking to conduct their own comparative studies, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound, BHA, BHT, TBHQ) and a positive control (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well.
-
Initiation of Reaction: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution to a well.
-
Initiation of Reaction: Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution. Warm the solution to 37°C before use.
-
-
Sample Preparation: Prepare dilutions of the test compounds in a suitable solvent.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution to a well.
-
Initiation of Reaction: Add 180 µL of the FRAP working solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Nrf2 signaling pathway activation by Cyanidin 3-sophoroside.
Experimental Workflow Diagram
Caption: A generalized workflow for antioxidant capacity assays.
Conclusion
This guide provides a comparative framework for evaluating the antioxidant potential of this compound against the synthetic antioxidants BHA, BHT, and TBHQ. While direct comparative studies are limited, the available data suggests that anthocyanins like Cyanidin 3-sophoroside possess potent antioxidant activities, acting through both direct radical scavenging and the modulation of crucial cellular defense pathways like Nrf2. Synthetic antioxidants, particularly TBHQ, also demonstrate strong antioxidant efficacy in in vitro assays. The choice of antioxidant will ultimately depend on the specific application, considering factors such as efficacy, safety profile, and regulatory approval. The provided experimental protocols offer a standardized approach for researchers to conduct their own evaluations and contribute to a more comprehensive understanding of these compounds.
References
A Comparative Guide to Inter-Laboratory Validation of Cyanidin 3-Sophoroside Chloride Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of cyanidin (B77932) 3-sophoroside chloride, a key anthocyanin of interest for its potential health benefits and use as a natural colorant. While a formal inter-laboratory validation study specifically for cyanidin 3-sophoroside chloride is not publicly available, this document synthesizes performance data from validated methods for closely related anthocyanins, offering a valuable benchmark for laboratories to assess and compare their own methodologies. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet-Visible or Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Method Performance
The quantification of this compound is predominantly achieved through chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for the two leading methods, compiled from studies on similar anthocyanins.[1][2]
| Performance Parameter | HPLC-UV/DAD | LC-MS/MS |
| **Linearity (R²) ** | ≥0.99 | ≥0.99 |
| Limit of Detection (LOD) | 0.06–1.56 µg/mL | 3.00 ng/mL (for Cy-3G) |
| Limit of Quantification (LOQ) | 0.12–6.25 µg/mL | 3.00 ng/mL (for Cy-3G) |
| Intra-day Precision (%RSD) | <15% | <14.5% |
| Inter-day Precision (%RSD) | <15% | <14.5% |
| Accuracy/Recovery | 85-115% | -11.5% to 13.6% (mean accuracy) |
Note: Data is synthesized from studies on cyanidin-3-O-glucoside and other anthocyanins and should be used as a general guideline.[2][3][4][5]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for anthocyanin quantification and can be adapted for this compound.
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
This method is widely used for the quantification of anthocyanins due to its robustness and accessibility.[4][6]
a. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve in an appropriate solvent (e.g., methanol (B129727) with 0.1% HCl) to a known concentration (e.g., 1 mg/mL).[7][8][9]
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The extraction procedure will vary depending on the matrix. A general procedure for plant material involves extraction with an acidified solvent (e.g., 70% acetone (B3395972) with 0.01% trifluoroacetic acid), followed by centrifugation and filtration.[10] For liquid samples, simple dilution and filtration may be sufficient.[11]
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 2.0 mm, 4 µm).[11]
-
Mobile Phase: A gradient elution is typically used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Maximum absorbance for cyanidin glycosides is typically between 520-530 nm.[4][5][12][13]
-
Injection Volume: 10-25 µL.[11]
c. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the analyte by integrating the peak area and using the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are required.[2]
a. Standard and Sample Preparation:
-
Follow the same procedures as for HPLC-UV/DAD, though lower concentrations for calibration standards may be necessary due to the higher sensitivity of the instrument. For plasma samples, protein precipitation or solid-phase extraction (SPE) is required.[12][14]
b. Chromatographic Conditions:
-
Similar to HPLC-UV/DAD, a C18 column and a gradient elution with acidified water and an organic solvent are commonly used.
c. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for anthocyanins.[3][13]
-
Analysis Mode: For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For cyanidin 3-sophoroside, the precursor ion [M]+ would be m/z 611.1, and fragment ions would include m/z 449.1 (loss of a glucose unit) and m/z 287.1 (cyanidin aglycone).[15]
-
Data Analysis: Quantification is based on the peak area of the specific MRM transition, plotted against the calibration curve.
Visualizations
Experimental Workflows
Caption: Workflow for this compound Quantification by HPLC-UV/DAD.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification, Quantification, and Method Validation of Anthocyanins | MDPI [mdpi.com]
- 3. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. extrasynthese.com [extrasynthese.com]
- 8. This compound phyproof Reference Substance 18376-31-3 [sigmaaldrich.com]
- 9. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 10. scispace.com [scispace.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Cyanidin 3-Sophoroside Chloride: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Cyanidin 3-sophoroside chloride. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The information provided here is intended to supplement, not replace, institutional and regulatory requirements.
I. Immediate Safety and Handling Information
This compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Spill Response: In case of a spill, avoid generating dust.[1] Clean up the spill using absorbent materials and place it in a sealed container for disposal.[1] Wash the contaminated area with soap and water.[1]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting in an unconscious person.[1]
-
In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS).[1]
-
II. Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form (solid or in solution), the presence of other contaminants, and, most importantly, your institution's specific policies for non-hazardous waste.
Step 1: Waste Characterization
-
Is the waste pure this compound or a solution?
-
If it is a solution, what is the solvent (e.g., water, ethanol)?
-
Is the waste contaminated with any hazardous materials (e.g., heavy metals, toxic solvents, biohazards)? If so, the entire mixture must be treated as hazardous waste and disposed of accordingly.
Step 2: Segregation of Waste
-
It is crucial to segregate non-hazardous waste from hazardous waste.[2] Combining them will necessitate treating the entire volume as hazardous, leading to increased disposal costs.[2]
-
Label a dedicated waste container as "Non-Hazardous Waste: this compound" and include the date.
Step 3: Disposal of Solid, Uncontaminated this compound
-
Consult Institutional Guidelines: Check with your EHS department. Some institutions may allow for the disposal of small quantities of non-hazardous solids in the regular trash.
-
Packaging: If approved for trash disposal, ensure the material is in a sealed, clearly labeled container to prevent accidental exposure to custodial staff.
-
Licensed Waste Disposal: If trash disposal is not permitted, collect the solid waste in a designated, sealed, and labeled container for pickup by your institution's licensed professional waste disposal service.[1]
Step 4: Disposal of Aqueous Solutions of this compound
-
Consult Institutional and Local Regulations: Drain disposal of any chemical is highly regulated. Never pour any chemical down the drain without explicit approval from your EHS department.
-
Check pH and Concentration: If drain disposal is potentially an option, the solution must meet specific criteria, which are set by the local wastewater treatment facility. These typically include a neutral pH range and low concentrations of organic compounds.
-
Dilution: Do not dilute hazardous waste to meet sewer disposal criteria, as this is illegal.[3] For non-hazardous substances, consult your EHS department about their policy on diluting for drain disposal.
-
Collection for Professional Disposal: If the solution does not meet the criteria for drain disposal or if this method is not permitted, collect it in a sealed, labeled container for pickup by a licensed waste disposal service.
Step 5: Disposal of Contaminated Materials
-
Any materials, such as weighing paper, gloves, or absorbent pads, that are lightly contaminated with this compound and are not otherwise hazardous can typically be disposed of in the regular laboratory trash.
-
Contaminated packaging should be disposed of in the same manner as the product itself.[1] Empty containers should be triple-rinsed (if they held a liquid) and the rinsate collected for appropriate disposal before the container is discarded.
III. Quantitative Data for Non-Hazardous Waste Disposal
The following table provides example quantitative limits for the drain disposal of non-hazardous laboratory waste. These values are for illustrative purposes only and may not be applicable to your institution. Always refer to your local and institutional guidelines for specific quantitative limits.
| Parameter | Example Limit | Rationale |
| pH | 5.5 - 9.5 | To prevent corrosion of plumbing and interference with wastewater treatment processes.[4] |
| Organic Compounds | < 1% concentration | To minimize the load on wastewater treatment facilities.[5] |
| Flash Point | > 140°F (60°C) | To prevent fire and explosion hazards in the sewer system.[4] |
| Heavy Metals (e.g., Mercury, Lead) | < 0.05 mg/L (Mercury), < 2 mg/L (Lead) | These are regulated pollutants, and even in non-hazardous waste streams, their discharge is restricted.[1] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. Drain Disposal Restrictions | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. ehs.uc.edu [ehs.uc.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Operational Guidance for Handling Cyanidin 3-sophoroside chloride
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyanidin 3-sophoroside chloride. The following procedural guidance outlines personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 (US) or EN 166 (EU) | Protect eyes from dust and splashes. |
| Hand Protection | Nitrile Gloves | EN 374 (EU) or equivalent | Protect skin from contact with the compound. |
| Respiratory Protection | Dust Mask/Respirator | NIOSH (US) or CEN (EU) approved | Prevent inhalation of dust particles. |
| Body Protection | Laboratory Coat | Standard | Protect clothing and skin from contamination. |
Handling Procedures
Proper handling techniques are critical to prevent the formation of dust and avoid contact with the substance.
2.1. Preparation and Weighing:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Avoid actions that could generate dust, such as vigorous shaking or scraping.
-
When weighing, use a balance with a draft shield.
2.2. Dissolving the Compound:
-
When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.
-
Ensure the container is appropriately sized for the volume of the solution.
2.3. General Laboratory Practice:
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Avoid eating, drinking, or smoking in the laboratory area.
-
Ensure eyewash stations and safety showers are readily accessible.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Evacuate: Clear the immediate area of all personnel.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[1]
-
Containment: Prevent the powder from spreading or entering drains.
-
Cleanup:
-
Wear the appropriate PPE as outlined in the table above.
-
Gently sweep or vacuum the spilled solid material, avoiding dust generation.[2]
-
Place the collected material into a sealed, labeled container for disposal.[1]
-
Clean the spill area with a wet cloth or paper towels to remove any remaining residue.
-
Dispose of all cleaning materials in the same sealed container as the spilled compound.
-
First Aid Measures
Immediate first aid is crucial in case of accidental exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1][2]
In all cases of significant exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the medical professional.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Unused or surplus material should be disposed of as chemical waste. It is recommended to send it to a licensed professional waste disposal service.[1] Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and cleaning materials, should be placed in a sealed, labeled container and disposed of as chemical waste.[1]
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of according to local regulations.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
